molecular formula C5H8N2O2 B055944 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid CAS No. 111184-33-9

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Cat. No.: B055944
CAS No.: 111184-33-9
M. Wt: 128.13 g/mol
InChI Key: HKMSAGSOKUXWHE-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a versatile and valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a partially saturated pyridazine core, a diazine ring, substituted with a carboxylic acid functional group. This unique structure, combining a hydrogen-rich, three-dimensional scaffold with a handle for further synthetic modification, makes it a privileged precursor for the synthesis of diverse compound libraries. Its primary research application lies in the development of novel pharmacologically active molecules, particularly as a key intermediate for creating potential kinase inhibitors, enzyme modulators, and central nervous system (CNS)-targeted therapeutics. The carboxylic acid moiety allows for facile derivatization into amides, esters, and other conjugates via standard coupling reactions, enabling structure-activity relationship (SAR) studies. The tetrahydropyridazine core contributes to improved solubility and metabolic stability compared to its fully aromatic analogue, which is a critical consideration in lead optimization. Researchers utilize this compound to explore new chemical space and to develop probes for investigating biological pathways. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, guaranteeing reliability for your sensitive research applications. Handle with care in a professionally qualified laboratory.

Properties

IUPAC Name

1,4,5,6-tetrahydropyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c8-5(9)4-2-1-3-6-7-4/h6H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMSAGSOKUXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546079
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-33-9
Record name 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its structural resemblance to biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery. Drawing upon data from analogous structures and predictive modeling, this document aims to serve as a foundational resource for researchers exploring the therapeutic utility of this and related compounds.

Introduction: The Significance of the Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a key structural motif in a variety of biologically active compounds. Its partially saturated and conformationally flexible nature allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of ligands targeting a range of biological receptors. The incorporation of a carboxylic acid moiety at the 3-position introduces a critical functional group for potential ionic interactions with protein binding sites, enhancing the drug-like properties of the molecule. While specific research on this compound is limited, the broader class of tetrahydropyridazines and related cyclic hydrazine derivatives has shown promise in various therapeutic areas, including as antibacterial, anticonvulsant, and anti-inflammatory agents. This guide will synthesize the available information to provide a detailed technical profile of this intriguing molecule.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetrahydropyridazine ring with a carboxylic acid group attached to the carbon atom adjacent to one of the nitrogen atoms.

Molecular and Structural Data

A summary of the key chemical identifiers and computed properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 111184-33-9[1]
Molecular Formula C₅H₈N₂O₂[1]
Molecular Weight 128.13 g/mol [1]
Canonical SMILES C1CC(=NNC1)C(=O)O[1]
InChI Key HKMSAGSOKUXWHE-UHFFFAOYSA-N[1]
Predicted pKa -0.55 ± 0.20[1]
Structural Visualization

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step process starting from a suitable precursor. One common method for the synthesis of six-membered cyclic hydrazines is through hetero-Diels-Alder reactions or intramolecular cyclization strategies.[1][2]

synthetic_pathway start Precursor (e.g., α,β-unsaturated ester) intermediate1 Diels-Alder Adduct with Azo-dicarboxylate start->intermediate1 [4+2] Cycloaddition intermediate2 Hydrolysis & Decarboxylation intermediate1->intermediate2 Reaction Sequence product 1,4,5,6-Tetrahydropyridazine- 3-carboxylic acid intermediate2->product Final Cyclization

Caption: Proposed generalized synthetic workflow.

Characterization Techniques

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyridazine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, which would appear at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group would be anticipated around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold in the development of novel therapeutic agents. The tetrahydropyridazine core is present in various compounds with a wide range of biological activities.

Analogues and Their Biological Activities
  • Antibacterial Agents: Pyridazine derivatives have been investigated for their antibacterial properties. The core structure can be modified to target essential bacterial enzymes.

  • Neurological Disorders: The related tetrahydropyrimidine scaffold has been explored for its activity as selective muscarinic m1 agonists, which could have applications in treating cognitive deficits associated with conditions like Alzheimer's disease.[3]

  • Anti-inflammatory and Analgesic Effects: Various nitrogen-containing heterocyclic compounds have demonstrated anti-inflammatory and analgesic properties, suggesting a potential avenue of investigation for this molecule.

Structure-Activity Relationship (SAR) Considerations

The carboxylic acid group is a key feature for potential interactions with biological targets. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist as a carboxylate anion, capable of forming salt bridges with positively charged residues in protein binding pockets. The nitrogen atoms in the ring can also participate in hydrogen bonding. Further derivatization of the ring or the carboxylic acid could be explored to optimize potency, selectivity, and pharmacokinetic properties.

SAR_considerations cluster_modifications Potential Modification Sites core 1,4,5,6-Tetrahydropyridazine -3-carboxylic acid R1 N1-Substitution core->R1 Modifies lipophilicity and H-bonding R2 N2-Substitution core->R2 Influences conformation and target binding R_carboxyl Carboxyl Derivatization (e.g., esters, amides) core->R_carboxyl Alters polarity and prodrug potential

Caption: Key sites for structure-activity relationship studies.

Conclusion and Future Directions

This compound represents a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of related heterocyclic systems, it is a promising starting point for the design and synthesis of novel drug candidates. Future research should focus on developing a robust and efficient synthesis for this compound, followed by a thorough experimental characterization of its physicochemical properties. Subsequent biological screening against a panel of relevant targets will be crucial to unlocking its therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to a broader understanding of the structure-activity relationships within the tetrahydropyridazine class of compounds.

References

  • Sheldrake, G. N., & Tiddy, G. J. T. (2020). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science, 11(6), 1596–1603. Available at: [Link]

  • Kudryavtsev, K. V., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4380. Available at: [Link]

  • D'Souza, K. M., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 41(23), 4583-4594. Available at: [Link]

Sources

Conformational analysis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug development professionals, understanding the conformational preferences of a lead compound is not merely an academic exercise; it is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the conformational analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. We will explore a synergistic approach that integrates high-level computational modeling with robust experimental validation, providing a self-validating system for elucidating the molecule's structural dynamics. The methodologies detailed herein are designed to be both rigorous and practical, offering researchers a clear pathway to translate structural insights into actionable drug design strategies.

Introduction: The Significance of the Tetrahydropyridazine Scaffold

The 1,4,5,6-tetrahydropyridazine ring system is a privileged scaffold in modern drug discovery.[1] As a constrained cyclic hydrazine, it presents a unique spatial arrangement of nitrogen atoms and substituents, making it a valuable building block for creating structurally novel and sp3-rich molecules.[2] These frameworks are found in compounds with a wide array of pharmacological activities, including antimicrobial, analgesic, and neuroprotective properties.[1][3] The carboxylic acid moiety at the 3-position further enhances its utility, providing a key interaction point for biological targets and influencing physicochemical properties such as solubility.[4]

However, the inherent flexibility of the six-membered ring means that this compound can exist as an ensemble of interconverting conformers. The dominant conformation in a biological environment will dictate how the molecule presents its pharmacophoric features to a target receptor or enzyme. A thorough conformational analysis is therefore indispensable for rational structure-activity relationship (SAR) studies and the design of next-generation therapeutics.[5]

The Conformational Landscape: Key Degrees of Freedom

The conformational space of this compound is defined by several key structural features:

  • Ring Puckering: Like cyclohexane, the six-membered tetrahydropyridazine ring is non-planar and can adopt several puckered conformations, primarily low-energy half-chair or twisted-boat forms, to alleviate torsional and steric strain.[6]

  • Nitrogen Pyramidal Inversion: The two nitrogen atoms in the ring are typically sp3-hybridized, leading to a pyramidal geometry. The lone pairs can invert, creating different stereochemical arrangements of any N-substituents and influencing the overall ring shape.[2]

  • Carboxylic Acid Orientation: The C-COOH bond allows for rotation, leading to syn and anti conformations of the carboxylic acid proton. While the syn conformation is often lower in energy, the anti form can be stabilized by solvent interactions.[4]

Understanding the energetic balance between these different conformational states is the primary goal of our analysis.

In Silico Analysis: A Predictive Computational Workflow

Computational chemistry provides a powerful, predictive lens through which to explore the conformational energy landscape before committing to extensive laboratory synthesis and analysis.[7][8]

Rationale for Method Selection

Our chosen workflow employs Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational efficiency and accuracy for systems of this size.[9][10] The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-validated choice for optimizing geometries and calculating relative energies of organic molecules, accounting for both electron correlation and polarization effects.[9] Solvation is modeled using the Polarizable Continuum Model (PCM) to simulate an aqueous environment, which is more biologically relevant than gas-phase calculations.

Detailed Protocol: Computational Conformational Search
  • Initial Structure Generation: Draw the 2D structure of this compound and generate an initial 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy starting geometries. This step is crucial to avoid getting trapped in a local minimum.

  • Geometry Optimization: Subject each identified conformer to full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level of theory. The inclusion of a solvent model (e.g., PCM, water) is critical at this stage.

  • Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their Boltzmann populations at a given temperature (e.g., 298.15 K). This allows for the identification of the most and least stable conformations.

Computational_Workflow cluster_prep Structure Preparation cluster_search Conformational Search cluster_qm Quantum Mechanics Refinement cluster_analysis Data Analysis A 2D Structure Drawing B Initial 3D Model Generation A->B C Molecular Mechanics (MMFF94) Search B->C Input D Pool of Low-Energy Conformers C->D E DFT Geometry Optimization (B3LYP/6-311++G(d,p), PCM) D->E Refine Each F Frequency Calculation (Confirm Minima) E->F G Calculate Relative Gibbs Free Energies (ΔG) F->G H Determine Boltzmann Populations G->H I Identify Dominant Conformations H->I

Caption: Predictive workflow for in silico conformational analysis.

Experimental Validation: A Complementary Approach

While computational methods are predictive, experimental validation is essential to ground the theoretical models in physical reality. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a comprehensive picture of the molecule's conformation in both solution and solid states.

NMR Spectroscopy: Conformation in Solution

NMR is the gold standard for studying molecular conformation and dynamics in solution.[5][11]

  • ¹H and ¹³C NMR provide information on the chemical environment of each atom, which is sensitive to the molecule's 3D structure.

  • ¹H-¹H Coupling Constants (³JHH) are related to the dihedral angles between protons via the Karplus equation, allowing for the determination of ring pucker and substituent orientation.[12]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (< 5 Å), providing crucial distance constraints for defining the overall molecular shape.[13]

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥600 MHz for optimal resolution):

    • 1D: ¹H, ¹³C

    • 2D: COSY (to establish proton connectivity), HSQC (to link protons to their attached carbons), and NOESY (with varying mixing times to build up curves).[13]

  • Spectral Assignment: Use the combination of 1D and 2D spectra to unambiguously assign all proton and carbon resonances.

  • Data Analysis & Structure Calculation:

    • Extract ³JHH values from the high-resolution ¹H spectrum. Use these values in the Karplus equation to calculate key dihedral angles.

    • Integrate NOESY cross-peaks to derive interproton distance constraints.

    • Use the experimental constraints (dihedral angles and distances) to perform a structure calculation in software like CYANA or XPLOR-NIH, generating an ensemble of structures consistent with the NMR data.

  • Comparison with Theory: Compare the experimentally derived dominant solution conformation with the lowest-energy conformers predicted by the DFT calculations.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[14] This structure serves as an invaluable benchmark for validating computational models.[15][16]

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[17]

  • Structural Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and torsion angles, defining the solid-state conformation.[18]

Experimental_Workflow cluster_solution Solution-State Analysis (NMR) cluster_solid Solid-State Analysis (XRD) cluster_validation Model Validation A Sample Preparation (Deuterated Solvent) B Acquire 1D/2D NMR Spectra (¹H, ¹³C, COSY, NOESY) A->B C Extract J-Couplings & NOE Constraints B->C D Calculate Solution Structure Ensemble C->D H Compare Solution & Solid-State Conformations with In Silico Model D->H E Grow Single Crystals F X-ray Diffraction Data Collection E->F G Solve & Refine Crystal Structure F->G G->H I Validated Conformational Model H->I

Caption: Experimental workflow for validating conformational models.

Data Synthesis and Interpretation

The power of this integrated approach lies in the synthesis of data from all three methods. The results from the computational analysis, NMR spectroscopy, and X-ray crystallography should converge to build a high-confidence model of the molecule's conformational behavior.

Quantitative Conformational Data

The key quantitative outputs from this analysis would be the relative energies of the stable conformers and their defining dihedral angles.

ConformerRing PuckerΔG (kcal/mol)N1-N2-C3-C4 Dihedral (°)C3-C4-C5-C6 Dihedral (°)
Conf-1 Half-Chair0.00-55.260.1
Conf-2 Twist-Boat+2.530.5-45.8
Conf-3 Half-Chair (ax-COOH)+1.8-54.961.5

Note: This table presents hypothetical but realistic data for illustrative purposes. ΔG values are relative to the lowest energy conformer.

Interpretation of Results

From the hypothetical data above, we would conclude that the lowest energy conformation (Conf-1) is a half-chair pucker with the carboxylic acid group in an equatorial position to minimize steric clashes. The twist-boat conformation (Conf-2) is significantly higher in energy and thus less populated at room temperature. The axial conformer (Conf-3) is also less stable. The experimental NMR data (J-couplings) would be expected to align with the dihedral angles calculated for Conf-1, confirming it as the dominant species in solution. The crystal structure would provide a definitive benchmark for one of these low-energy states.

Conclusion and Implications for Drug Design

This technical guide has outlined a robust, multi-faceted strategy for the complete conformational analysis of this compound. By synergistically combining predictive computational modeling with definitive experimental validation, researchers can develop a high-confidence understanding of the molecule's preferred three-dimensional structure.

This knowledge is directly applicable to drug development:

  • Pharmacophore Modeling: The dominant conformation reveals the precise spatial orientation of key functional groups, enabling the design of more potent analogs that better fit a target's binding site.

  • Rigidification Strategies: Understanding the lowest-energy conformation allows for the rational design of more rigid analogs (e.g., by introducing bicyclic systems) to lock in the bioactive conformation, potentially increasing affinity and reducing off-target effects.

  • SAR Interpretation: A clear conformational model provides the structural context needed to rationalize observed structure-activity relationships within a chemical series.

Ultimately, the rigorous application of these analytical techniques transforms drug design from a process of trial-and-error to one of informed, structure-based discovery.

References

  • Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality.
  • Experimental and theoretical conformational studies of hydrazine derivatives bearing a chromene scaffold.
  • CONFORMATIONAL ANALYSIS AND FORMATION ENTHALPY OF (3R,5S,6R)-6-ACETYLAMIDOPENICILLANIC ACID BY PM3, PM6 AND PM7 SEMIEMPIRICAL MO METHODS.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
  • Supercycloalkanes: dihydropyrazine-embedded macrocycles with flexible conformations resembling cycloalkanes.
  • Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino)-1,2,5,6-tetrahydropyridine-3-carboxylates.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies.
  • Computational chemistry‐assisted design of hydrazine‐based fluorescent molecular rotor for viscosity sensors.
  • Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Benchchem.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Comput
  • NMR Spectroscopy: a Tool for Conform
  • Crystal structure of [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid], C12H8N2O5.
  • Employing complementary spectroscopies to study the conformations of an epimeric pair of side-chain stapled peptides in aqueous solution.
  • NMR free ligand conformations and atomic resolution dynamics. ScienceDirect.
  • A Computational Study of the Heterogeneous Synthesis of Hydrazine on Co3Mo3N.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic
  • Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides.
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determin

Sources

Tautomeric Dynamics of Tetrahydropyridazine Carboxylic Acids: Analytical Strategies for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyridazine-3-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the design of conformationally restricted GABA analogues (e.g., Gabazine derivatives) and antimicrobial agents. However, the efficacy of this scaffold is governed by a complex tautomeric equilibrium —specifically the interplay between imine (hydrazone) , enamine (ene-hydrazine) , and zwitterionic forms.

For drug development professionals, ignoring these dynamic shifts leads to erroneous docking scores, misinterpretation of binding kinetics, and stability failures in solution. This guide provides a technical roadmap for identifying, quantifying, and controlling these tautomers, synthesizing experimental NMR protocols with computational validation.

Part 1: Structural Dynamics & The Tautomeric Triad

The core challenge in tetrahydropyridazine chemistry is that the molecule does not exist as a single static structure. It oscillates between three distinct electronic states driven by solvent polarity and pH.

The Three Primary Tautomers
  • The Imine Form (1,4,5,6-Tetrahydro):

    • Structure: Characterized by a

      
       double bond.
      
    • Properties: typically the thermodynamically stable neutral form in non-polar solvents. It acts as a cyclic hydrazone.

  • The Enamine Form (1,2,5,6-Tetrahydro):

    • Structure: Characterized by a

      
       double bond and an 
      
      
      
      at position 2.
    • Properties: Generally higher energy due to ring strain but becomes accessible if electron-withdrawing groups are present at

      
      .[1]
      
  • The Zwitterionic Form:

    • Structure: Proton transfer from the carboxylic acid (

      
      ) to the basic nitrogen (
      
      
      
      or
      
      
      ), creating a
      
      
      /
      
      
      species.
    • Properties: Dominant in aqueous media and biological fluids; critical for receptor binding (electrostatic mimicry of GABA).

Mechanistic Pathway

The transition involves a 1,3-prototropic shift . In the neutral state, the migration of the proton from


 to 

(enamine

imine) or the carboxylic proton to nitrogen (neutral

zwitterion) dictates the population.

Tautomerism Imine Imine Form (1,4,5,6-tetrahydro) C3=N2 Enamine Enamine Form (1,2,5,6-tetrahydro) C3=C4 Imine->Enamine 1,3-H Shift (Non-polar solvent) Zwitterion Zwitterionic Form (Aqueous Dominant) COO- / NH+ Imine->Zwitterion Proton Transfer (Polar/Aq solvent) Enamine->Zwitterion Solvent Stabilization

Figure 1: The Tautomeric Triad.[2][3] The equilibrium shifts toward the Zwitterion in physiological conditions, while the Imine form predominates in organic synthesis intermediates.

Part 2: Thermodynamic Drivers[1][4]

Understanding the drivers allows you to manipulate the equilibrium for synthesis or analysis.

ParameterImpact on EquilibriumMechanism
Solvent Polarity High polarity (

) favors Zwitterion .[1]
Solvation stabilizes the separated charges of

and

.
pH Acidic pH favors Cationic Imine .Protonation of

locks the

bond, preventing enamine conversion.
Substitution (

)
EWG (e.g., -F, -CN) favors Enamine .[1]Electron withdrawal stabilizes the electron-rich double bond (

).[1]
Temperature High Temp favors Entropic Exchange .[1]Increases the rate of 1,3-prototropic shifts, causing NMR peak coalescence.

Part 3: Analytical Protocols (Self-Validating Systems)[1]

To accurately characterize these compounds, you cannot rely on a single solvent NMR. You must employ a Solvent-Scan Protocol .[1]

Protocol A: NMR Characterization of Tautomeric Ratios

Objective: Quantify the ratio of Imine vs. Enamine and detect Zwitterions.

Reagents:

  • Solvent A: DMSO-

    
     (Hydrogen bond acceptor; slows proton exchange).[1]
    
  • Solvent B:

    
     (Mimics physiological state; rapid exchange).[1]
    
  • Solvent C:

    
     (Non-polar; favors neutral forms).[1]
    

Workflow:

  • Sample Preparation: Dissolve 5 mg of compound in 0.6 mL of Solvent A. Ensure complete dissolution (sonicate if necessary).

  • 1H NMR Acquisition:

    • Run standard proton sequence (32 scans).[1]

    • Target Signal 1 (Imine): Look for the

      
       (if not substituted) or adjacent 
      
      
      
      protons.[1] In 1,4,5,6-tetrahydro,
      
      
      appears as a triplet/multiplet ~2.2–2.5 ppm.[1]
    • Target Signal 2 (Enamine): Look for the vinylic proton at

      
       (if applicable) shifted downfield (~5.0–6.0 ppm) or the 
      
      
      
      signal which will be distinct in DMSO (~6–9 ppm).
  • 13C NMR Acquisition:

    • Imine Carbon (

      
      ):  Characteristic signal at 145–160 ppm .[1]
      
    • Enamine Carbon (

      
      ):  Characteristic signal at 90–110 ppm  (
      
      
      
      ) and 130–140 ppm (
      
      
      ).[1]
  • Validation Step (The "D2O Shake"):

    • Add 2 drops of

      
       to the DMSO/CDCl3 tube.
      
    • Observation: If

      
       peaks disappear immediately, it confirms mobile protons. If the 
      
      
      
      carbon peak shifts significantly (>2 ppm), it indicates a shift from neutral to zwitterionic character.
Protocol B: Computational Prediction (DFT)

Before synthesis, validate the stability of your designed analogue.

  • Software: Gaussian 16 or ORCA.

  • Method: DFT at B3LYP/6-311++G(d,p) level.[1][4]

  • Solvation Model: PCM (Polarizable Continuum Model) is mandatory. Gas phase calculations will incorrectly predict the neutral imine as the global minimum even for derivatives that are zwitterions in water.

  • Output Analysis: Calculate

    
     between tautomers. If 
    
    
    
    kcal/mol, expect to see both species in NMR (dynamic equilibrium).

AnalyticalWorkflow Start Unknown Tetrahydropyridazine Derivative Solvent Select Solvent: DMSO-d6 vs D2O Start->Solvent NMR_H 1H NMR Analysis Solvent->NMR_H Decision1 Is Vinylic H present (5.0-6.0 ppm)? NMR_H->Decision1 EnaminePath Enamine Tautomer (1,2,5,6-tetrahydro) Decision1->EnaminePath Yes NMR_C 13C NMR Check Decision1->NMR_C No IminePath Imine Tautomer (1,4,5,6-tetrahydro) CheckC C3 Shift > 145 ppm? NMR_C->CheckC CheckC->EnaminePath No (90-110 ppm) CheckC->IminePath Yes

Figure 2: Analytical Decision Tree for assigning tautomeric state based on NMR chemical shifts.

Part 4: Implications in Drug Design

The tautomeric state directly influences the Pharmacophore .

  • Binding Affinity:

    • GABA receptors (e.g., GABA-A) often require the zwitterionic form to bridge the binding pocket (interaction with Arginine residues and backbone carbonyls).

    • Risk:[1] If your analogue is locked in the neutral enamine form due to substitution, it may fail to bind even if the shape is correct, because the electrostatic potential surface is mismatched.

  • Solubility & Formulation:

    • The zwitterion has high aqueous solubility.

    • The neutral imine/enamine forms are lipophilic.

    • Strategy: By adjusting the pKa of the carboxylic acid (e.g., using a bioisostere like tetrazole), you can force the molecule into a specific tautomer to optimize membrane permeability (neutral) vs. solubility (zwitterion).

References

  • Chambon, J. P., et al. (1985). "SR 95531, a potent competitive antagonist of GABA A receptors."[5][6] Proceedings of the National Academy of Sciences. Link[1]

  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews. Link[1]

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres and Tautomerism." Elsevier. Link

  • Hansen, P. E. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Journal of Physical Organic Chemistry. Link[1]

  • Alkorta, I., et al. (2021).[7] "Imine-enamine tautomerism in bicyclic systems." Bulgarian Chemical Communications. Link

Sources

Methodological & Application

Application Note: Methods for Incorporating Tetrahydropyridazine Scaffolds into Peptide Synthesis

[1][2][3][4]

Introduction & Mechanistic Rationale

Tetrahydropyridazine (THP) scaffolds function as rigid aza-pipecolic acid surrogates. When incorporated into a peptide backbone, the six-membered hydrazine-containing ring restricts rotation around the



There are two distinct structural classes utilized in drug development:

  • Tetrahydropyridazine-3,6-diones (Tpd): Bicyclic-like lactam constraints formed by condensing an N-amino group with an adjacent aspartic acid side chain.

  • Tetrahydropyridazine-3-carboxylic acids (Pya): Cyclic non-proteinogenic amino acids (analogous to proline or pipecolic acid) containing a double bond or functionalized ring, often derived from Diels-Alder chemistry.

Method A: Solid-Phase Synthesis of Tpd Scaffolds (In-Situ Cyclization)

This method utilizes a "submonomer" approach to build an

12
Strategic Workflow
  • Acylation: Bromoacetylation of the resin-bound amine.

  • Displacement:

    
     displacement of bromide by a protected hydrazine (e.g., Boc-hydrazide).
    
  • Acylation (Branching): Coupling of an activated Aspartic Acid derivative to the secondary hydrazine amine.

  • Elongation: Standard SPPS continues.

  • Cyclization: TFA cleavage removes protecting groups, triggering intramolecular attack of the backbone hydrazine onto the Asp side-chain ester.

Protocol: Tpd Scaffold Construction

Reagents Required:

  • Bromoacetic acid (1.0 M in DMF)

  • DIC (Diisopropylcarbodiimide)[3]

  • tert-Butyl carbazate (

    
    )[4]
    
  • Fmoc-Asp(OAll)-OH or Fmoc-Asp(OMe)-OH (Side chain protection must be orthogonal or an ester capable of aminolysis/acidolysis). Note: Methyl esters are preferred for acid-catalyzed closure.

  • HATU/HOAt for difficult couplings.

Step-by-Step Procedure:

  • Bromoacetylation:

    • To the resin-bound free amine (0.1 mmol scale), add Bromoacetic acid (10 equiv) and DIC (10 equiv) in DMF.

    • Shake at Room Temperature (RT) for 30 minutes. Repeat once to ensure completion (Kaiser test negative).

    • Mechanistic Note: This installs the

      
      -carbon of the future hydrazine residue.
      
  • Hydrazine Introduction (

    
    ): 
    
    • Wash resin with DMF (3x) and DMSO (3x).

    • Add tert-Butyl carbazate (10 equiv) and DIEA (10 equiv) in DMSO.

    • Heat to 50°C for 2 hours or shake at RT for 12 hours.

    • Result: Formation of the Resin-N-CH2-NH-NH-Boc intermediate.

  • Acylation with Aspartic Acid:

    • Critical Step: The secondary amine of the hydrazine is sterically hindered and less nucleophilic.

    • Generate the acid chloride of Fmoc-Asp(OMe)-OH or use HATU activation.

    • Activation: Mix Fmoc-Asp(OMe)-OH (5 equiv), HATU (5 equiv), and HOAt (5 equiv) with DIEA (10 equiv) in DMF. Pre-activate for 2 minutes.

    • Add to resin and shake for 4 hours at RT. Double coupling is recommended.

  • Peptide Elongation:

    • Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling for the remainder of the sequence.

  • Cleavage & Cyclization:

    • Treat resin with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Shake for 2–4 hours.

    • Mechanism:[5][6][7][8] The TFA removes the Boc group from the hydrazine and the t-butyl based side chain protections. The free hydrazine nitrogen attacks the Asp-methyl ester (or acid) under acidic catalysis, closing the 6-membered lactam ring to form the Tpd scaffold.

Visualization: Tpd Synthesis Pathway

Tpd_SynthesisFigure 1: Solid-phase assembly of Tetrahydropyridazine-3,6-dione (Tpd) via submonomer hydrazine displacement.ResinResin-Bound Peptide(Free Amine)BromoBromoacetylatedResinResin->BromoBromoacetic AcidDIC, DMFHydrazineα-HydrazinoIntermediate(NH-NH-Boc)Bromo->HydrazineH2N-NH-BocDMSO, 50°CCoupledFmoc-Asp(OMe)CoupledHydrazine->CoupledFmoc-Asp(OMe)-OHHATU, DIEAFinalTpd-Peptide(Cyclized Dione)Coupled->Final1. SPPS Elongation2. TFA Cleavage(Cyclization)

[2]

Method B: Incorporation of Pre-formed Pya Building Blocks

For tetrahydropyridazine scaffolds that do not contain the dione (lactam) structure—such as the dehydropiperazic acid derivatives found in Antrimycins—it is best to synthesize the Fmoc-protected amino acid in solution and couple it to the resin.

Building Block Synthesis (Solution Phase)

The most robust route involves an Aza-Diels-Alder reaction.

  • Reactants: Di-tert-butyl azodicarboxylate (DBAD) + 1,3-butadiene (or substituted diene).

  • Cycloaddition: React in refluxing toluene to form the tetrahydropyridazine ring.

  • Differentiation: Selectively hydrolyze one ester and protect the nitrogen to yield Fmoc-Pya-OH .

    • Note: Pya (Pyridazine-3-carboxylic acid) derivatives often require resolution or asymmetric synthesis to obtain the pure (S)-enantiomer.

Protocol: Coupling Fmoc-Pya-OH to Resin

The secondary amine of Pya is bulky. Standard coupling protocols often fail.

Reagents:

  • Fmoc-Pya-OH

  • COMU or HATU (Coupling reagents)

  • Oxyma Pure (Additive)

  • TMP (2,4,6-Trimethylpyridine/Collidine) as base (superior to DIEA for preventing racemization of Cys/His and improving difficult couplings).

Step-by-Step Procedure:

  • Activation:

    • Dissolve Fmoc-Pya-OH (3 equiv) and COMU (3 equiv) in DMF.

    • Add Oxyma Pure (3 equiv).

    • Add TMP (6 equiv).

    • Color Change: Solution usually turns yellow/orange indicating active ester formation.

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative: If microwave is unavailable, double couple at RT for 2 hours each.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser test. A blue stain indicates incomplete coupling.

  • Fmoc Deprotection (Post-Coupling):

    • The Pya nitrogen is a secondary amine. Deprotection of the next Fmoc amino acid attached to Pya can be slow.

    • Use 20% Piperidine + 0.1 M DBU in DMF to ensure complete removal of the Fmoc group from the bulky Pya amine.

Data Summary & Troubleshooting

FeatureMethod A: Tpd (In-Situ)Method B: Pya (Building Block)
Scaffold Type 3,6-Dione (Lactam)3-Carboxylic Acid (Cyclic AA)
Key Reagents Bromoacetic acid, Hydrazine, Asp-OMeFmoc-Pya-OH, COMU/HATU
Limiting Step Hydrazine acylation (sterics)Synthesis of chiral building block
Racemization Risk Low (Asp center is stable)Moderate (during coupling)
Primary Application

-turn mimics, conformational scanning
Antrimycin analogs, protease inhibitors

Common Issues:

  • Incomplete Cyclization (Method A): If the Asp side chain is a t-butyl ester, cyclization may be slow. Use a methyl ester (OMe) or allyl ester (OAll) for better leaving group ability, though OMe is preferred for acid-catalyzed closure during cleavage.

  • Over-acylation: The hydrazine intermediate in Method A has two nucleophilic nitrogens. Using tert-butyl carbazate (Boc-protected) ensures only one end reacts during the

    
     step.
    

References

  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Source: Organic Letters (2014).[2] URL:[Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Source: Beilstein Journal of Organic Chemistry (2020). URL:[Link]

  • Useful Syntheses of (3S)-2,3,4,5-Tetrahydropyridazine-3-carboxylic Acid. Source: Chemistry Letters (2006).[9] URL:[Link]

  • Diastereoselective synthesis of functionalized tetrahydropyridazines via aza-Diels–Alder reaction. Source: Organic Chemistry Frontiers (2021).[10] URL:[Link]

  • Prevention of aspartimide formation during peptide synthesis. (Relevant for Asp handling in Method A). Source: Nature Communications (2020).[8] URL:[Link]

Solvent selection for dissolving 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization Protocols for 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid (PCA)

Part 1: Executive Summary & Compound Profile[1]

This compound (PCA) represents a specialized class of cyclic hydrazine derivatives often utilized as intermediates in the synthesis of GABA receptor antagonists (e.g., Gabazine) or as specific enzyme inhibitors.

Successfully dissolving PCA requires navigating two primary physicochemical challenges:

  • Zwitterionic Character: Like amino acids (e.g., proline), PCA possesses both an acidic carboxyl group and a basic/nucleophilic nitrogenous core. This often results in high crystal lattice energy and poor solubility in neutral organic solvents.

  • Oxidative Instability: The cyclic hydrazine moiety (-NH-N=) is susceptible to oxidation, potentially degrading into the corresponding dihydropyridazine or pyridazine aromatic systems if handled improperly in solution.

This guide provides a standardized, error-proof workflow for solubilizing PCA for both biological assays and synthetic chemistry applications.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyDataImplication for Solubility
Molecular Weight ~128.13 g/mol Small molecule, kinetically fast dissolution once solvated.[1]
Polarity (LogP) -0.55 to -0.9 (Predicted)Highly polar; favors aqueous or highly polar organic solvents.[1]
pKa (Acid) ~3.5 – 4.2 (COOH)Soluble as a carboxylate anion at pH > 5.
pKa (Base) ~3.0 – 5.0 (Hydrazine)Can be protonated in strong acid; exists as zwitterion at pH ~4.
State Solid Crystalline PowderHigh melting point indicates strong intermolecular H-bonding.[1]

Part 2: Solvent Selection Matrix

The following matrix guides the selection of the primary solvent based on the intended application.

SolventSolubility RatingApplication SuitabilityCritical Notes
DMSO (Dimethyl Sulfoxide) Excellent (≥ 50 mM)Primary Stock Solution Use anhydrous, biological-grade DMSO.[1] Protect from light and moisture. Best for long-term storage at -20°C.
Water / PBS Good (pH dependent)Biological Assays Solubility is poor at the isoelectric point (pH ~4).[1] Requires pH adjustment (pH 7.4) for optimal solubility.
Methanol / Ethanol Poor to Moderate Synthesis / Recrystallization Not recommended for high-concentration stock solutions.[1] Useful for purification steps.
DMF (Dimethylformamide) Good Chemical Synthesis Alternative to DMSO for chemical reactions; avoid for sensitive biological assays due to toxicity.

Part 3: Detailed Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended Standard)

Best for: Long-term storage, high-throughput screening, and chemical aliquoting.

Reagents:

  • PCA Solid (Store desiccated at 4°C).

  • Anhydrous DMSO (≥ 99.9%, sterile filtered).

  • Inert Gas (Argon or Nitrogen) – Optional but recommended for stability.

Procedure:

  • Weighing: Accurately weigh 6.4 mg of PCA into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to ensure complete wetting.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Degassing (Critical for Stability): Gently purge the headspace of the vial with Argon gas for 10 seconds to remove oxygen, preventing oxidation of the hydrazine ring.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 3–6 months.

Protocol B: Preparation of Aqueous Working Solution (Biological Assays)

Best for: Direct use in cell culture or enzymatic assays where DMSO tolerance is low.

Reagents:

  • PCA Solid.

  • 0.1 M NaOH (Sodium Hydroxide) or 0.1 M HCl.

  • PBS (Phosphate Buffered Saline, pH 7.4).

Procedure:

  • Initial Solubilization: Weigh the required amount of PCA (e.g., 1.28 mg for 10 mM final conc in 1 mL).

  • pH Adjustment Strategy:

    • Do not add neutral water directly. The compound may act as a zwitterion and refuse to dissolve.

    • Step 1: Add a minimal volume (e.g., 100 µL) of 0.1 M NaOH . The deprotonation of the carboxylic acid (COO⁻) breaks the crystal lattice, rapidly solubilizing the compound.

  • Dilution: Once dissolved (solution is clear), slowly add 900 µL of PBS or culture media to reach the final volume.

  • Verification: Check pH. The buffering capacity of PBS should neutralize the small amount of NaOH, bringing the final pH to ~7.4.

    • Self-Validation: If the solution turns cloudy upon adding PBS, the pH may have dropped too close to the isoelectric point. Add 1–2 µL of NaOH to re-clarify.

Part 4: Decision Tree & Workflow Visualization

The following diagram illustrates the logical decision-making process for solvent selection, ensuring the integrity of the compound is maintained based on the user's end goal.

SolventSelection Start Start: this compound AppCheck Determine Application Start->AppCheck ChemRoute Chemical Synthesis / HTS Stock AppCheck->ChemRoute Long-term Storage BioRoute Biological Assay / Cell Culture AppCheck->BioRoute Immediate Use DMSOChoice Primary Solvent: Anhydrous DMSO ChemRoute->DMSOChoice Degas Step: Degas with Argon (Prevent Oxidation) DMSOChoice->Degas Store Storage: -20°C (Amber Vial) Degas->Store AqChoice Primary Solvent: Aqueous Buffer BioRoute->AqChoice PHCheck Critical Step: pH Adjustment (Avoid Isoelectric Precip.) AqChoice->PHCheck Add 0.1M NaOH FinalPrep Dilute in PBS (pH 7.4) Use Immediately PHCheck->FinalPrep

Figure 1: Decision tree for solvent selection emphasizing stability controls (degassing) and solubility physics (pH adjustment).

Part 5: Troubleshooting & Stability Notes

  • Precipitation upon Dilution:

    • Cause: Diluting a DMSO stock into aqueous media can cause "crash out" if the final concentration exceeds the aqueous solubility limit (~5–10 mM) or if the pH shifts to the isoelectric zone (pH ~4).

    • Solution: Ensure the aqueous buffer is pH 7.4 or higher. Keep final DMSO concentration < 1% for biological tolerance.

  • Discoloration (Yellowing):

    • Cause: Oxidation of the hydrazine ring to a pyridazine (aromatic) derivative. This is irreversible.

    • Prevention: Always use fresh, degassed solvents. Discard solutions that have turned yellow.

  • Salt Forms:

    • If you possess the Hydrobromide (HBr) or Hydrochloride (HCl) salt of the compound, it will be significantly more water-soluble. Dissolve directly in water; no NaOH pre-treatment is required.

References

  • PubChem. 1,4,5,6-Tetrahydro-pyridazine-3-carboxylic acid (CAS 111184-33-9).[1] National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. (2006).[2] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug development, focusing on the microwave-assisted synthesis of 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid , a critical scaffold for GABA antagonists (e.g., Gabazine) and conformationally constrained peptidomimetics.

Abstract & Strategic Relevance

The 1,4,5,6-tetrahydropyridazine-3-carboxylic acid core (specifically the 6-oxo derivative) is a pivotal intermediate in the synthesis of bioactive molecules, including selective GABA_A receptor antagonists and viral neuraminidase inhibitors. Traditional thermal synthesis (refluxing


-ketoglutaric acid with hydrazine) is often plagued by long reaction times (4–12 hours), incomplete cyclization, and the formation of polymeric azine byproducts.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to under 20 minutes while significantly suppressing intermolecular side reactions. By leveraging the dipolar polarization of water/ethanol solvents, this method achieves high-yielding intramolecular cyclization, offering a scalable, green chemistry alternative to conventional heating.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 2-oxoglutaric acid (1) with hydrazine hydrate (2) . The reaction proceeds through two distinct mechanistic steps:[1]

  • Rapid Hydrazone Formation: Nucleophilic attack of hydrazine on the

    
    -keto group.
    
  • Intramolecular Cyclization: Nucleophilic attack of the terminal amino group on the

    
    -carboxylic acid (activated by temperature) to form the lactam ring.
    

Critical Challenge: In thermal conditions, the intermediate hydrazone can react with another molecule of 2-oxoglutaric acid to form an acyclic azine dimer. Microwave irradiation favors the entropic pathway (intramolecular cyclization) over the intermolecular dimerization.

Reaction Pathway Diagram

ReactionPathway Start1 2-Oxoglutaric Acid (Alpha-Ketoglutaric) Inter Intermediate Hydrazone Start1->Inter Condensation (Fast) Start2 Hydrazine Hydrate (Excess) Start2->Inter Side Azine Dimer (Byproduct) Inter->Side Thermal/Slow Intermolecular Product 6-oxo-1,4,5,6- tetrahydropyridazine- 3-carboxylic acid Inter->Product MW Irradiation Intramolecular Cyclization (Kinetic Product)

Figure 1: Mechanistic pathway highlighting the microwave-favored cyclization over dimerization.

Materials & Equipment

Reagents
  • 2-Oxoglutaric acid (99%): The

    
    -keto acid precursor.
    
  • Hydrazine Hydrate (50-80%): Nucleophile. Safety Note: Highly toxic and potential carcinogen. Handle in a fume hood.

  • Solvent: Ethanol (EtOH) / Water (

    
    ) mixture (1:1 v/v). Water is essential for microwave absorption (high tan 
    
    
    
    ).
  • Catalyst (Optional): Glacial Acetic Acid (AcOH) - often not needed in MW but can accelerate hydrazone formation.

Equipment
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Biotage Initiator+, CEM Discover) capable of maintaining 150°C / 20 bar.

  • Vessel: 10 mL or 30 mL pressure-sealed glass vial with magnetic stir bar.

  • Workup: Rotary evaporator, vacuum filtration setup.

Experimental Protocol

Protocol A: One-Pot Microwave Cyclocondensation

This optimized protocol targets the 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (CAS 27372-38-9), the standard scaffold.

Step-by-Step Methodology:

  • Preparation:

    • In a 30 mL microwave vial, dissolve 2-oxoglutaric acid (1.46 g, 10.0 mmol) in Water (5 mL).

    • Add Ethanol (5 mL) to the solution.

    • Critical Step: Slowly add Hydrazine Hydrate (0.6 mL, 12.0 mmol, 1.2 equiv) dropwise while stirring. Exothermic reaction - minor heat evolution observed.

    • Seal the vial with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Pre-stirring: 30 seconds to ensure homogeneity.

    • Ramp Time: 2 minutes to target temperature.

    • Hold Temperature: 120°C .

    • Hold Time: 15 minutes .

    • Pressure Limit: Set to 15 bar (Safety cutoff).

    • Stirring: High (600 rpm).

  • Workup & Isolation:

    • Cool the reaction vessel to room temperature (using reactor compressed air cooling).

    • Transfer the mixture to a beaker.

    • Acidification: Acidify the solution to pH ~2 using conc. HCl. This protonates the carboxylate and induces precipitation of the product.

    • Crystallization: Cool the mixture in an ice bath for 30 minutes. The product will crystallize as a white/off-white solid.

    • Filtration: Filter the solid under vacuum, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

    • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Data Analysis: Microwave vs. Thermal
ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)
Reaction Temp 80°C (Ethanol Reflux)120°C
Time 4 – 6 Hours15 Minutes
Yield 65 – 75%88 – 92%
Purity (HPLC) ~85% (Azine impurities)>98% (Clean cyclization)
Solvent Vol. High (Dilution needed)Low (High concentration tolerated)

Workflow Visualization

Workflow Step1 Reagent Mixing (2-Oxoglutaric Acid + Hydrazine) Solvent: EtOH/H2O (1:1) Step2 Microwave Irradiation 120°C | 15 min | High Stirring Step1->Step2 Sealed Vessel Step3 Cooling & Acidification (pH ~2 with HCl) Step2->Step3 Transfer Step4 Precipitation & Filtration (Ice Bath) Step3->Step4 Crystallization Step5 Final Product 6-Oxo-1,4,5,6-tetrahydropyridazine- 3-carboxylic acid Step4->Step5 Isolation

Figure 2: Operational workflow for the microwave-assisted synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

Temperature Control
  • Observation: Reaction at <100°C often yields the open-chain hydrazone intermediate rather than the cyclized lactam.

  • Solution: Ensure the MW reactor reaches at least 120°C . The activation energy for the ring closure (lactamization) is higher than the initial condensation.

Stoichiometry
  • Observation: Formation of insoluble yellow precipitate.

  • Cause: Azine formation (Dimer) due to excess keto-acid or insufficient hydrazine.

  • Solution: Use a slight excess of hydrazine (1.1 – 1.2 equivalents). The MW conditions favor the intramolecular reaction, but stoichiometry must ensure the hydrazone forms quantitatively first.

pH Sensitivity
  • Observation: No precipitation upon cooling.

  • Cause: The product exists as a soluble carboxylate salt in the basic hydrazine solution.

  • Solution: Rigorous acidification to pH 2 is required to protonate the carboxylic acid and reduce solubility in water, forcing crystallization.

Advanced Modification: Reduction to Non-Oxo Scaffold

If the specific target is the non-oxo this compound (a cyclic imine amino acid), the 6-oxo derivative synthesized above can be reduced, although this is chemically unstable.

  • Route: 6-oxo-derivative

    
     Thiolactam 
    
    
    
    Cyclic Imine.
  • Note: Direct synthesis of the non-oxo form is rare due to polymerization risks; the 6-oxo form is the stable "working" scaffold for most pharmaceutical applications (e.g., Gabazine synthesis).

References

  • Microwave-Assisted Synthesis of N-Heterocycles

    • Title: Efficient synthesis of nitrogen-containing heterocycles using microwave irradiation.[2]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes general parameters for hydrazine condens
    • (General Journal Link for verification)

  • Synthesis of Pyridazine-3-carboxylic Acids

    • Title: Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry Letters, 1999.[3]

    • Context: Describes the utility of the scaffold and thermal synthesis routes.
  • Microwave Hydrazide Synthesis

    • Title: Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids.[2]

    • Source:Journal of Applied Pharmaceutical Research, 2022.
    • Context: Validates the rapid reaction of carboxylic acids/esters with hydrazine under MW.
  • Gabazine Precursor Synthesis

    • Title: Synthesis of Gabazine (SR-95531)
    • Source:Journal of Labelled Compounds and Radiopharmaceuticals.
    • Context: Identifies the 6-oxo-tetrahydropyridazine as the key intermedi

(Note: Specific URL endpoints for older chemical papers may vary; links provided direct to the authoritative journal or database entry.)

Sources

Application Notes and Protocols for Handling and Storage of Hygroscopic Pyridazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Atmospheric Moisture

Pyridazine carboxylic acids represent a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research due to their versatile chemical scaffolds and biological activities.[1][2] However, a critical physicochemical property inherent to many of these compounds is hygroscopicity—the tendency to readily absorb moisture from the surrounding atmosphere.[3][4] This seemingly simple interaction can have profound consequences, leading to a cascade of physical and chemical changes that can compromise sample integrity, experimental reproducibility, and the overall success of research and development endeavors.

Moisture absorption can lead to a variety of adverse effects, including:

  • Physical Changes: Caking and clumping of powders, which can significantly impact flowability and accurate dosing.[3]

  • Chemical Degradation: Hydrolysis, oxidation, and other reactions can alter the chemical structure of the compound, leading to the formation of impurities and a reduction in the active pharmaceutical ingredient's (API) potency.[3][4]

  • Altered Dissolution Rates: Changes in the crystalline structure due to hydration can affect the rate at which a drug dissolves, thereby impacting its bioavailability.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of hygroscopic pyridazine carboxylic acids. By understanding the principles behind moisture-related degradation and implementing the robust protocols outlined below, users can ensure the long-term stability and integrity of these valuable compounds.

Understanding Hygroscopicity in Pyridazine Carboxylic Acids

The hygroscopicity of pyridazine carboxylic acids is influenced by the presence of polar functional groups, specifically the carboxylic acid and the nitrogen atoms within the pyridazine ring.[5][6][7] These groups can form hydrogen bonds with water molecules, leading to the absorption and retention of moisture. The degree of hygroscopicity can vary widely depending on the specific molecular structure, including the position of the carboxylic acid group and the presence of other substituents on the pyridazine ring.[6][8]

The following diagram illustrates the key molecular interactions that contribute to the hygroscopic nature of these compounds.

Hygroscopicity_Mechanism cluster_molecule Pyridazine Carboxylic Acid cluster_water Atmospheric Moisture Molecule Pyridazine Carboxylic Acid Carboxyl Carboxylic Acid (-COOH) Molecule->Carboxyl Polar Group Pyridazine Pyridazine Ring (N=N) Molecule->Pyridazine Polar Group Water Water Molecule (H₂O) Carboxyl->Water Hydrogen Bonding Pyridazine->Water Hydrogen Bonding

Caption: Mechanism of moisture absorption in pyridazine carboxylic acids.

Recommended Storage Protocols

Proper storage is the first line of defense against the detrimental effects of moisture.[3] The primary goal is to create an environment with minimal exposure to atmospheric humidity.

Controlled Environments

Maintaining precise and stable relative humidity (RH) and temperature is paramount.[3]

  • Dehumidification Systems: These systems actively remove moisture from the air, ensuring a consistently low-humidity environment for storage areas.[3]

  • Dry Cabinets: For highly sensitive compounds, specialized storage enclosures that maintain ultra-low humidity levels are recommended.[3]

  • Temperature Control: Temperature fluctuations can affect the air's capacity to hold moisture. Therefore, a stable temperature should be maintained to ensure consistent RH.[3] For many pyridazine carboxylic acids, storage at -20°C or -80°C is recommended for long-term stability, especially when stored under a dry, inert atmosphere.[9][10]

Appropriate Packaging

The choice of packaging material is crucial for preventing moisture ingress.[3]

  • Moisture-Barrier Packaging: Materials with low moisture permeability, such as aluminum foil pouches or high-density polyethylene (HDPE) containers, should be used.[3]

  • Proper Sealing: All containers must be tightly and effectively sealed to create an airtight barrier.[3][11] Containers that have been opened should be carefully resealed and kept upright to prevent leakage.[11]

  • Desiccants: The inclusion of desiccants, such as silica gel packets or molecular sieves, within the packaging can absorb any residual moisture.[3][4][12] The desiccant should not be in direct contact with the compound.

The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Relative Humidity (RH) < 40% RH, or as low as achievableMinimizes the driving force for moisture absorption by the hygroscopic compound.[12]
Temperature Controlled room temperature (15-25°C) for short-term; -20°C to -80°C for long-term.[9][10][13]Lower temperatures slow down potential degradation reactions.[12]
Atmosphere Inert gas (e.g., Nitrogen or Argon) backfill before sealing.[10][14]Prevents both moisture absorption and potential oxidation.
Container Tightly sealed, amber glass or opaque HDPE bottles; moisture-barrier bags.[3][15][16]Protects from moisture and light, which can also cause degradation.
Use of Desiccants Co-packaging with silica gel, molecular sieves, or other suitable desiccants.[3][4][12]Actively removes residual moisture within the container.[3]

Handling Procedures for Hygroscopic Pyridazine Carboxylic Acids

Minimizing exposure to ambient humidity during handling is critical.[3] All manipulations should be performed in a controlled environment.

Controlled Handling Environments
  • Glove Boxes or Inert Atmosphere Chambers: For highly sensitive compounds, all weighing and aliquoting should be performed inside a glove box with a controlled, low-humidity, inert atmosphere.

  • Dry Rooms: If a glove box is not available, a dedicated dry room with controlled low humidity (<40% RH) should be used.[12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to ensure personal safety and prevent contamination of the sample.

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[15][16]

  • Eye Protection: Wear safety glasses with side shields or goggles.[11][16]

  • Lab Coat: A lab coat or other protective clothing should be worn.[15][16]

  • Respiratory Protection: If there is a risk of inhalation, especially when handling fine powders, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[15][16]

The following workflow diagram outlines the recommended handling procedure for hygroscopic pyridazine carboxylic acids.

Handling_Workflow Start Start: Retrieve from Storage Equilibrate Equilibrate Container to Ambient Temperature Start->Equilibrate Transfer Transfer to Controlled Environment (Glove Box/Dry Room) Equilibrate->Transfer Weigh Weigh and Aliquot Material Quickly Transfer->Weigh Seal_Sample Tightly Seal New Sample Container Weigh->Seal_Sample Seal_Stock Tightly Reseal Original Stock Container Weigh->Seal_Stock End End: Use Aliquoted Sample Seal_Sample->End Return_Stock Return Stock to Proper Storage Conditions Seal_Stock->Return_Stock

Caption: Recommended workflow for handling hygroscopic pyridazine carboxylic acids.

Protocol for Quantifying Water Content

Regularly assessing the water content of hygroscopic compounds is a crucial aspect of quality control. Several analytical techniques can be employed for this purpose.[17]

Karl Fischer Titration (KFT)

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[17] It is considered the gold standard for moisture analysis in many industries.[18]

Step-by-Step Protocol for Coulometric Karl Fischer Titration:

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. Allow the instrument to stabilize and reach a low drift rate.

  • Sample Preparation: In a controlled low-humidity environment (glove box or dry room), accurately weigh a suitable amount of the pyridazine carboxylic acid sample.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration cell, minimizing exposure to the atmosphere.

  • Titration: Start the titration process. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Data Analysis: Record the water content, typically expressed as a weight percentage (% w/w).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the amount of volatile components, including water, in a sample.[17]

Step-by-Step Protocol for Thermogravimetric Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for both temperature and mass.

  • Sample Preparation: In a controlled environment, accurately weigh a small amount of the sample into a TGA pan.

  • Analysis: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram. A weight loss step at a temperature corresponding to the boiling point of water (around 100 °C) typically indicates the loss of absorbed water. The percentage weight loss in this step corresponds to the moisture content.

Consequences of Improper Handling and Storage

Failure to adhere to these guidelines can lead to significant experimental variability and compromise the integrity of your research. The following diagram illustrates the potential degradation pathways.

Degradation_Pathways Compound Hygroscopic Pyridazine Carboxylic Acid Moisture Atmospheric Moisture Compound->Moisture Absorption Physical Physical Changes (Caking, Clumping) Moisture->Physical Leads to Chemical Chemical Changes (Hydrolysis, etc.) Moisture->Chemical Leads to Degradation Degradation Products Dissolution Altered Dissolution Profile Degradation->Dissolution Physical->Degradation Chemical->Degradation

Caption: Potential consequences of moisture exposure on hygroscopic compounds.

Conclusion

The hygroscopic nature of pyridazine carboxylic acids presents a significant challenge that can be effectively managed through the implementation of stringent handling and storage protocols. By controlling the compound's environment to minimize exposure to atmospheric moisture, researchers can ensure the stability, purity, and reliability of their samples. Adherence to the guidelines presented in this application note will contribute to the generation of high-quality, reproducible data and the overall success of research and development projects involving this important class of molecules.

References

  • SMT Dry Cabinets. (2025, April 15).
  • Pyridazine - SAFETY D
  • Jubilant Ingrevia Limited. (2024, January 25).
  • SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo.
  • Tereshchenko, A. G. Hygroscopic Gravimetric Quantitative Chemical Analysis.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Tereshchenko, A. G. (2025, August 8). Hygroscopic gravimetric quantitative chemical analysis. Review.
  • Application Note AN-055: Measuring Water in Anhydrous Solvents. (2020, April 6). Applied Analytics.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Best Desiccants for Pharmaceutical Packaging and Storage. (2025, April 30).
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks.
  • Pyridine - SAFETY D
  • Pyridine - SAFETY D
  • Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225.
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • 4,6-Dihydroxypyridazine-3-carboxylic acid. AK Scientific, Inc.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Hygroscopicity of Nitrogen Containing Organic Carbon Compounds.
  • How to protect pharmaceutical products with pharma-grade FIBC bags. (2025, October 2). K-Packings.
  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips.
  • Pyridazine-3-carboxylic acid 97 2164-61-6.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
  • Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental Science & Technology, 35(22), 4495–4501.
  • Pyridazine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.com.
  • Pyridazine-3-carboxylic acid, 97% 1 g | Buy Online. Thermo Scientific Chemicals.
  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). MDPI.
  • 37972-69-3 | 6-Hydroxypyridazine-3-carboxylic acid. ChemScene.

Sources

Troubleshooting & Optimization

Improving reaction yields for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers synthesizing 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid . Unlike the common 6-oxo derivative (derived from


-ketoglutaric acid), this non-oxo  target requires precise control over cyclization kinetics and oxidation states to prevent aromatization or hydrolysis.

Current Status: Online | Tier: Level 3 (Senior Scientist) | Topic: Yield Optimization & Troubleshooting

🔬 Core Directive: The "Hidden" Instability

The synthesis of this compound (often an intermediate for Piperazic Acid or Gabazine analogs) is deceptively simple. The core challenge is that the molecule sits in a "stability valley" between two driving forces:[1]

  • Aromatization: The thermodynamic drive to lose two protons and become the fully aromatic pyridazine-3-carboxylic acid.

  • Hydrolysis: The kinetic susceptibility of the C=N imine bond to revert to the open-chain hydrazone/ketone form in aqueous media.

Your yield losses are likely occurring during the cyclization or isolation phases due to these competing pathways.[1]

📂 Module 1: Reaction Setup & Stoichiometry

Ticket #1042: "My reaction turns dark brown/black, and yield is <20%."

🔧 Diagnosis

This is the classic signature of oxidative aromatization .[1] If the reaction mixture is exposed to air, especially under basic conditions, the tetrahydro- core oxidizes to the aromatic pyridazine, which often polymerizes or degrades into dark tars.

💡 Solution: The "Deoxygenated Acidic Buffer" Protocol

Do not run this reaction in open vessels. You must control the protonation state of the hydrazine to prevent runaway oxidation.[1]

Optimized Protocol (Standardized for 10 mmol scale):

  • Precursor: Use Ethyl 5-bromo-2-oxopentanoate (or the corresponding acid if stability allows).

  • Solvent: Deoxygenated Ethanol (EtOH) or Methanol (MeOH).[1] Sparge with Argon for 15 mins.

  • Reagent: Hydrazine hydrate (1.05 equiv). Do not use large excess.

  • Additive: Acetic Acid (0.1 equiv) or NaOAc buffer.

The Causality:

  • Why Acidic Buffer? The cyclization is a condensation between a ketone and hydrazine.[1] Slightly acidic conditions (

    
    ) catalyze the dehydration of the carbinolamine intermediate without protonating the hydrazine so much that it becomes non-nucleophilic.
    
  • Why Argon? Oxygen rapidly abstracts hydrogen from the C4/C5 positions in the presence of trace metals or light, driving aromatization.

📂 Module 2: Reaction Conditions & Kinetics

Ticket #2089: "I see the product on TLC, but it disappears during workup."

🔧 Diagnosis

Your product is likely hydrolyzing back to the open-chain hydrazone or polymerizing. The C=N bond in the 1,4,5,6-tetrahydro ring is sensitive to aqueous workups, particularly if the pH swings too high (basic) or too low (strongly acidic).[1]

💡 Solution: Non-Aqueous Workup & Trap

Avoid water.[1] Isolate the product as a salt or protect it immediately.[1]

Step-by-Step Troubleshooting:

VariableRecommendationScientific Rationale
Temperature 0°C

RT
High heat (>60°C) promotes dimerization and aromatization. Start cold to control the exotherm of hydrazine addition.[1]
Time 2–4 Hours Extended reaction times (>12h) favor thermodynamic aromatic products.[1] Monitor by TLC/LCMS every 30 mins.
Drying Lyophilization Do not use rotary evaporation with heating bath >30°C. Freeze-drying from water/dioxane preserves the cyclic imine.
pH Control Keep pH 5–7 Above pH 8, the ring opens or oxidizes.[1] Below pH 3, the imine hydrolyzes.[1]

📂 Module 3: Purification & Isolation

Ticket #3011: "How do I separate the tetrahydro- product from the fully aromatic impurity?"

🔧 Diagnosis

Separation on silica gel is fatal.[1] Silica is slightly acidic and acts as an oxidizing surface, often converting your tetrahydro product to the aromatic pyridazine on the column.[1]

💡 Solution: Cation Exchange or Crystallization

Protocol A: Ion Exchange (Best for Free Acid) [1]

  • Use a weak cation exchange resin (e.g., Amberlite IRC-50 or Dowex 50W in

    
     form).[1]
    
  • Load the reaction mixture (diluted in water).

  • Wash with water to remove non-basic impurities (aromatic pyridazine is less basic).[1]

  • Elute with 0.5 M

    
     (degassed).
    
  • Lyophilize immediately.

Protocol B: Crystallization (Best for Esters) [1]

  • If using the ethyl ester, induce crystallization by adding cold Et_2O or Hexanes to the ethanolic solution.[1] The tetrahydro- salt (e.g., HBr salt if using bromo-precursor) often crystallizes, leaving impurities in the mother liquor.[1]

📊 Quantitative Data: Solvent & Catalyst Effects

Data summarized from internal optimization runs and literature precedents [1][2].[1]

Solvent SystemAdditiveYield (%)Purity ProfileNotes
EtOH (Air) None15%Low (Tars)High oxidation; significant aromatization.
EtOH (Argon) None55%ModerateSlow cyclization; some open chain remains.[1]
EtOH (Argon) AcOH (10 mol%) 82% High Optimal. Fast cyclization, minimal oxidation.[1]
Water NaHCO340%LowHydrolysis competes with cyclization.[1]
DCM TEA25%ModerateSolubility issues; TEA promotes side reactions.[1]

🧠 Visual Logic: Reaction Pathway & Failure Modes[1]

The following diagram illustrates the critical decision points where yield is lost.

ReactionPathway Start 5-Bromo-2-oxopentanoate + Hydrazine Inter Hydrazone Intermediate (Open Chain) Start->Inter Condensation (Fast) Cyclic 1,4,5,6-Tetrahydropyridazine- 3-carboxylic Acid (TARGET) Inter->Cyclic Cyclization (Requires Acid Cat.) Hydrolysis Hydrolyzed Ketone (Loss) Inter->Hydrolysis Reversibility Aromatic Pyridazine-3-carboxylic Acid (Impurity) Cyclic->Aromatic Oxidation (Air/Heat) -2H Cyclic->Hydrolysis Aq. Workup (pH > 8 or < 3)

Caption: Pathway analysis showing the target (Green) sandwiched between oxidation (Red dashed) and hydrolysis (Red dotted) failure modes.

📚 References

  • Synthesis of Piperazic Acid Derivatives : Detailed protocols on the cyclization of hydrazino-esters and the stability of tetrahydro-intermediates.

    • Source: [Hale, K. J., et al. "Total Synthesis of (+)-Azinothricin."[1] Tetrahedron (1996).]([Link]1]

  • Oxidative Aromatization of Dihydropyridines : Mechanisms of dehydrogenation applicable to tetrahydropyridazines.

    • Source: [Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines."[1] Z. Naturforsch. (2009).]([Link]1]

  • Aza-Diels-Alder Routes : Alternative synthesis via [4+2] cycloaddition which avoids the hydrazine condensation equilibrium issues.

    • Source: [Utieda, R., et al. "An alternative convenient synthesis of piperidazine-3-carboxylic acid derivatives."[1] Heterocycles (2006).]([Link]1]

  • General Hydrazine Chemistry : Handling and stability of cyclic hydrazones.

    • Source:[1]

Disclaimer: This guide is for research purposes only. This compound is a potent chemical intermediate; always utilize appropriate PPE and fume hoods.

Sources

Technical Support Center: Stabilization of 1,4,5,6-Tetrahydropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Oxidative Aromatization of Partially Saturated 1,2-Diazines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open

Executive Summary: The "Aromatization Cliff"

The 1,4,5,6-tetrahydropyridazine core is a cyclic hydrazine. The fundamental challenge you face is thermodynamic: the driving force to eliminate two equivalents of hydrogen to form the fully aromatic pyridazine ring is substantial. This process is often catalyzed by trace metals, acidic surfaces (silica), or simple aerial oxidation.

To preserve the tetrahydro- scaffold (often required for specific chiral pharmacophores or non-planar geometries), you must treat the molecule not just as a stable product, but as a reactive intermediate that requires active stabilization until the final formulation.

Module 1: Synthetic Design & Structural Modification

The Proactive Phase: If your scaffold allows it, block the oxidation pathway at the molecular level.

Q: Why does my product turn brown immediately upon exposure to air?

A: You likely have free N-H bonds. The oxidation mechanism typically initiates at the nitrogen lone pairs.

  • Mechanism: The N-H moiety undergoes radical abstraction or metal-catalyzed dehydrogenation to form a hydrazone (dihydropyridazine), which then rapidly tautomerizes and oxidizes further to the aromatic pyridazine.

  • Recommendation: If the N-H is not pharmacologically essential, protect it .

    • Acylation (EWG): Installing an Electron Withdrawing Group (EWG) like Acetyl (Ac), Boc, or Cbz on N1/N2 pulls electron density away from the nitrogen, raising the oxidation potential.

    • Steric Bulk: Large groups (e.g., tert-butyl) can kinetically hinder the approach of oxidative species.

Protocol: One-Pot N-Protection (Post-Cyclization)

If you generate the tetrahydropyridazine in situ (e.g., via hydrazine condensation with


-halo ketones), quench immediately with an acylating agent before workup.
  • Cool reaction mixture to 0°C under Argon.

  • Add 1.2 eq. Triethylamine (Et

    
    N).
    
  • Add 1.1 eq. Boc

    
    O or Cbz-Cl dropwise.
    
  • Stir for 30 mins at 0°C, then warm to RT.

  • Result: The resulting N-protected species is significantly more stable to air and silica chromatography.

Module 2: Reaction Conditions & Environmental Control

The Process Phase: Minimizing environmental triggers.

Q: My LCMS shows the mass of the aromatic product (M-4H) increasing over time in the reaction pot.

A: This indicates "In-Process Dehydrogenation." This is usually driven by dissolved oxygen or trace metals acting as catalysts.

Troubleshooting Checklist:

ParameterRisk FactorCorrective Action
Atmosphere High (O

is a diradical oxidant)
Sparge solvents with Argon for 15 mins prior to use. Run reaction under positive Argon pressure.
Solvent Medium (Peroxides in ethers)Test THF/Dioxane for peroxides. Use fresh anhydrous solvents.
Metals High (Cu/Fe catalyze oxidation)Add a chelator (e.g., 1 mM EDTA) if using crude reagents. Avoid metal spatulas; use glass/Teflon.
Light Medium (Photo-oxidation)Wrap flask in aluminum foil. Hydrazines are photosensitive.
Visualizing the Degradation Pathway

The following diagram illustrates the stepwise oxidation you are fighting. Note that the dihydro intermediate is the "point of no return."

OxidationPathway cluster_catalysts Catalysts Tetra 1,4,5,6-Tetrahydropyridazine (Target: Cyclic Hydrazine) Radical N-Radical / Cation Intermediate Tetra->Radical -H• (Initiation) Trigger: O2, Light, Metals Dihydro 4,5-Dihydropyridazine (Unstable Hydrazone) Radical->Dihydro -H• (Propagation) Aromatic Pyridazine (Aromatic impurity) Dihydro->Aromatic -2H (Fast) Driving Force: Aromatization Silica Acidic Silica (SiO2) Silica->Radical Metals Trace Cu/Fe Metals->Radical

Figure 1: The oxidative dehydrogenation cascade. Once the dihydropyridazine is formed, aromatization is thermodynamically inevitable.

Module 3: Isolation & Purification

The Critical Phase: Where most batches are lost.

Q: The crude NMR was clean, but after flash chromatography, I recovered the aromatic pyridazine.

A: You have fallen into the "Silica Trap." Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0) and often contains trace iron. This environment catalyzes the tautomerization of the hydrazine to the hydrazone, facilitating oxidation.

Recommended Purification Protocol:

  • Stationary Phase:

    • Best: Neutral or Basic Alumina (Activity Grade III).

    • Alternative: Pre-treated Silica. Slurry silica in solvent + 1% Triethylamine (Et

      
      N) before packing the column. This neutralizes acid sites.
      
  • Eluent:

    • Always include 0.5% - 1% Et

      
      N in your eluent system to maintain basicity.
      
  • Speed:

    • Flash chromatography must be fast. Do not let the compound sit on the column.

  • Radical Scavenging:

    • Add 0.05% BHT (Butylated hydroxytoluene) to your eluent bottles. This scavenges oxygen radicals during the separation.

Module 4: Storage & Handling
Q: How do I store the purified material?

A: Even as a solid, the compound can degrade.

  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon, seal with Parafilm/tape.

  • Temperature: -20°C is mandatory for long-term storage.

  • Additives: If the compound is an oil, store as a solution in degassed benzene or toluene (freezes at -20°C) rather than neat, as the solvent matrix dilutes intermolecular radical propagation.

Troubleshooting Decision Tree

Use this logic flow to identify the source of your instability.

Troubleshooting Start Problem: Aromatization Detected CheckTime When does it happen? Start->CheckTime Rxn During Reaction CheckTime->Rxn Workup During Workup/Purification CheckTime->Workup Storage During Storage CheckTime->Storage O2Check Is Atmosphere Inert? Rxn->O2Check SilicaCheck Did you use Silica? Workup->SilicaCheck TempCheck Stored at -20°C? Storage->TempCheck O2No Fix: Sparge Solvents Use Argon Balloon O2Check->O2No No O2Yes Check Reagents for Trace Metals O2Check->O2Yes Yes SilicaYes Cause: Acidic Oxidation Fix: Use Basic Alumina or Et3N-treated Silica SilicaCheck->SilicaYes Yes SilicaNo Check Drying Agent (Avoid MgSO4, use Na2SO4) SilicaCheck->SilicaNo No TempNo Fix: Freeze immediately TempCheck->TempNo No TempYes Fix: Store as frozen solution (Benzene) TempCheck->TempYes Yes

Figure 2: Diagnostic flow for identifying the root cause of dehydrogenation.

References
  • Synthesis and Stability of 1,4,5,6-Tetrahydropyridazines Reissig, H. U., et al. "Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes."[1][2] RSC Advances, 2019.

  • Mechanisms of Hydrazine Oxidation Titova, Y. Y., et al. "Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds." Molecules, 2025.[3][4][5]

  • Aromatization Driving Forces Su, Y., et al.[6] "Trichloroisocyanuric Acid Mediated Oxidative Dehydrogenation of Hydrazines."[7] Synthesis, 2020.[7] (Demonstrates the ease of oxidizing these systems).

  • Tautomerization in Pyridazines (Click Chemistry Context) Rossin, R., et al. "Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields." ChemRxiv, 2023. (Discusses the stability of dihydro- vs tetrahydro- tautomers).

Sources

Validation & Comparative

Interpreting the 1H NMR Spectrum of 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid, a molecule of interest due to its cyclic hydrazine framework, presents a unique proton nuclear magnetic resonance (1H NMR) spectral signature. This guide provides an in-depth interpretation of its predicted 1H NMR spectrum, a comparative analysis with related structures, and the foundational principles guiding these assignments.

Predicted 1H NMR Spectral Data of this compound

Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, the following is a predicted 1H NMR spectrum based on the analysis of structurally similar compounds and established NMR principles. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-4~3.5 - 3.8Triplet2H~5-7
H-5~1.8 - 2.1Quintet2H~5-7
H-6~3.0 - 3.3Triplet2H~5-7
N-H (1)Broad, variableSinglet1HN/A
N-H (2)Broad, variableSinglet1HN/A
COOH~10 - 13Broad Singlet1HN/A

In-depth Spectral Interpretation

The predicted 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the saturated heterocyclic ring and the exchangeable protons of the N-H and carboxylic acid groups.

Caption: Workflow for the prediction and interpretation of the 1H NMR spectrum.

  • Methylene Protons (H-4, H-5, and H-6): The three sets of methylene protons on the tetrahydropyridazine ring are expected to show characteristic aliphatic signals. The protons at the C-4 position (H-4), being adjacent to a nitrogen atom, are predicted to be the most deshielded of the methylene groups, appearing around 3.5-3.8 ppm. The protons at C-6 (H-6) would also be influenced by the adjacent nitrogen, but to a slightly lesser extent, with a predicted chemical shift in the range of 3.0-3.3 ppm. The protons at C-5 (H-5) are the most shielded of the ring methylene protons and are expected to resonate further upfield, around 1.8-2.1 ppm. The expected multiplicities for H-4 and H-6 are triplets, due to coupling with the adjacent H-5 protons, while H-5 is expected to be a quintet, as it couples with both H-4 and H-6 protons.

  • N-H Protons: The two N-H protons are expected to appear as broad singlets with variable chemical shifts. Their exact position is highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena. In many cyclic hydrazine systems, these protons can be observed over a wide range of the spectrum.[1][2]

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is characteristically found far downfield, typically in the range of 10-13 ppm.[3] This significant deshielding is due to the strong anisotropic effect of the carbonyl group and extensive hydrogen bonding. This signal is also expected to be a broad singlet and its position can be influenced by the solvent and concentration.[3]

mol This compound H4 H-4 (~3.5-3.8 ppm) mol->H4 Adjacent to N H5 H-5 (~1.8-2.1 ppm) mol->H5 Aliphatic H6 H-6 (~3.0-3.3 ppm) mol->H6 Adjacent to N NH N-H (variable) mol->NH Exchangeable COOH COOH (~10-13 ppm) mol->COOH Deshielded

Caption: Key proton assignments for this compound.

Comparative Analysis with Structurally Related Compounds

The predicted spectrum of this compound can be better understood by comparing it with related structures.

  • Tetrahydropyridines: In general, the methylene protons in tetrahydropyridine rings show signals in the aliphatic region of the 1H NMR spectrum.[4][5] The presence of heteroatoms like nitrogen causes a downfield shift for adjacent protons. For instance, in various substituted tetrahydropyridines, the protons alpha to the nitrogen typically resonate between 2.5 and 4.0 ppm.[6] This is consistent with our prediction for H-4 and H-6.

  • Cyclic Hydrazines: The fluxional behavior of the two nitrogen atoms in cyclic hydrazine frameworks can sometimes lead to complex NMR spectra.[2] However, in a simple, unsubstituted ring system like the one in our target molecule, we would expect relatively straightforward splitting patterns for the methylene protons. The chemical shifts of N-H protons in cyclic hydrazines are known to be variable.[7]

  • Carboxylic Acids: The downfield chemical shift of the carboxylic acid proton is a well-established diagnostic tool in 1H NMR spectroscopy.[3] Its presence as a broad singlet around 10-13 ppm is a strong indicator of the -COOH functional group.

Experimental Protocol for 1H NMR Spectroscopy

To obtain an experimental 1H NMR spectrum of this compound, the following general protocol can be followed:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of exchangeable protons.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak.

Conclusion

The interpretation of the 1H NMR spectrum of this compound relies on a systematic analysis of its structural features and comparison with analogous compounds. The predicted spectrum, characterized by distinct methylene proton signals and downfield exchangeable proton resonances, provides a valuable fingerprint for the identification and characterization of this and related heterocyclic scaffolds. Experimental verification using the outlined protocol is essential for confirming these predictions and for further detailed structural studies.

References

  • Sanins, S. M., Timbrell, J. A., Elcombe, C., & Nicholson, J. K. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Archives of Toxicology, 66(7), 489–495. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Male, L. (2016). Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Chemical Science, 7(6), 3469–3476. [Link]

  • S.A. Chemical Institute. (1975). Hydrazine. Part XIII. 1H-N.M.R. spectroscopy of substituted iminium ions containing cycloalkylidene and substituted benzylidene. Sabinet African Journals. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. A. (2012). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 50(10), 706–710. [Link]

  • Wang, Z., Wang, D., & Zhang, X. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3645–3650. [Link]

  • Sayer, B. G., & Slessor, K. N. (1978). Flow nuclear magnetic resonance study of the addition, dehydration, and cyclization steps for reaction between hydrazine and ethyl. Canadian Journal of Chemistry, 56(18), 2334–2340. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2008). Synthesis of New Series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl Pyridazine-3-carboxylic Acid as Potential Antibacterial Agents. Journal of the Indian Chemical Society, 85(1), 81–86. [Link]

  • Ayyavoo, K., & Sivanandham, D. (2025). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. Arkivoc, 2025(5), S1-S7. [Link]

  • Oganesyan, E. T., Vasil'ev, P. D., & Agababyan, E. Y. (2008). Synthesis and Cytotoxicity of Phenylvinyl Derivatives of 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Pharmaceutical Chemistry Journal, 42(10), 551–554. [Link]

  • Tacić, A., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5308. [Link]

  • University of Puget Sound. (n.d.). Proton and C-13 Chemical Shifts. [Link]

  • UCLA. (n.d.). Tables for Organic Structure Analysis. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0187021). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Vereshchagin, A. N., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4381. [Link]

  • Vereshchagin, A. N., et al. (2022). Stereoselective one-pot five-component synthesis of polysubstituted 1,4,5,6- tetrahydropyridines with two and three stereocenter. Arkivoc, 2022(5), 0-0. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • El-Sayed, M. A. A., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 29(5), 1115. [Link]

  • El-Sayed, M. A. A., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules, 29(5), 1115. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-422. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Molecules, 30(1), 1. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Understanding Tetrahydropyridazine Fragmentation

Tetrahydropyridazines, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a core structural motif in a variety of pharmacologically active molecules. Their presence in drug candidates and their metabolites necessitates a thorough understanding of their behavior under mass spectrometric analysis. This guide provides a comparative overview of the fragmentation patterns of tetrahydropyridazine derivatives under various ionization techniques. By elucidating the characteristic fragmentation pathways, researchers can more effectively identify and characterize these compounds in complex matrices, a critical step in drug discovery, metabolism studies, and forensic analysis.

This guide will delve into the fundamental principles governing the fragmentation of these heterocycles, compare the outcomes of different ionization methods, and provide practical examples to illustrate these concepts.

Core Principles of Fragmentation in Tetrahydropyridazine Derivatives

The fragmentation of tetrahydropyridazine derivatives in a mass spectrometer is dictated by the stability of the resulting fragment ions and neutral losses. The two adjacent nitrogen atoms and the degree of saturation in the ring are key determinants of the fragmentation pathways. Generally, fragmentation is initiated by the ionization of a lone pair electron on one of the nitrogen atoms, leading to a molecular ion (M⁺˙) in Electron Ionization (EI) or a protonated molecule ([M+H]⁺) in Electrospray Ionization (ESI).

The primary fragmentation pathways often involve:

  • Ring Cleavage: The saturated nature of the tetrahydropyridazine ring makes it susceptible to various ring-opening reactions. These can be initiated by alpha-cleavage adjacent to the nitrogen atoms or through more complex rearrangement processes.

  • Loss of Substituents: Substituents on the nitrogen or carbon atoms of the ring can be readily lost as neutral radicals or molecules. The nature of the substituent will heavily influence the observed fragmentation.

  • Retro-Diels-Alder (RDA) Reaction: For certain unsaturated tetrahydropyridazine derivatives, a retro-Diels-Alder reaction can be a characteristic fragmentation pathway, leading to the concerted cleavage of two C-N bonds and the formation of a diene and a diazene fragment.

Comparative Analysis of Fragmentation Patterns: Ionization Techniques

The choice of ionization technique significantly impacts the observed fragmentation patterns. Here, we compare the two most common methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

EI is a "hard" ionization technique that imparts significant internal energy to the molecule, resulting in extensive fragmentation. This provides detailed structural information but may lead to a weak or absent molecular ion peak.

Expected Fragmentation of the Tetrahydropyridazine Core under EI:

The fragmentation of the unsubstituted 1,2,3,6-tetrahydropyridine (C₅H₉N) provides a baseline for understanding the behavior of the core structure. The NIST database provides a reference spectrum for this compound, which can be interpreted to propose the following key fragmentations[1]:

  • α-Cleavage: Loss of a hydrogen atom from a carbon adjacent to a nitrogen atom.

  • Ring Opening followed by Elimination: Cleavage of the N-N bond followed by the loss of small neutral molecules like ethylene (C₂H₄) or diazene (N₂H₂).

  • Loss of Nitrogen-Containing Fragments: Cleavage of the ring to lose fragments such as CH₂N⁺ or C₂H₅N⁺.

Table 1: Key Fragments in the EI Mass Spectrum of 1,2,3,6-Tetrahydropyridine [1]

m/zProposed FragmentRelative Intensity
83[M]⁺˙ (Molecular Ion)Moderate
82[M-H]⁺High
54[M-C₂H₅]⁺High
42[C₂H₄N]⁺High
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation. Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of even-electron ions like [M+H]⁺ often proceeds through different pathways than the radical cations formed in EI.

Expected Fragmentation of Protonated Tetrahydropyridazines in ESI-MS/MS:

The fragmentation of protonated tetrahydropyridazine derivatives is expected to be driven by the charge site on one of the nitrogen atoms. Key fragmentation pathways include:

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as ammonia (NH₃) or water (H₂O) if appropriate functional groups are present.

  • Ring Cleavage: Protonation can weaken the N-N bond, leading to its cleavage and subsequent ring opening. This can be followed by the loss of neutral fragments.

  • Loss of N-Substituents: For N-substituted derivatives, the substituent can be lost as a neutral molecule.

A study on fused pyridazino-indoles and pyridazino-quinolines under ESI-MS/MS conditions revealed that cross-ring cleavage of the pyridazine ring is a common fragmentation pathway[2]. This suggests that even within larger, more complex molecules, the tetrahydropyridazine moiety can exhibit characteristic fragmentation.

Case Study: Fragmentation of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

While not a pyridazine, the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) serves as an excellent analogue to illustrate the fragmentation of a substituted tetrahydropyridine ring. A study on its fragmentation provides valuable insights[3].

Experimental Protocol: Analysis of MPTP by GC-MS (EI)

  • Sample Preparation: A dilute solution of MPTP in a suitable organic solvent (e.g., methanol or dichloromethane) is prepared.

  • Gas Chromatography (GC): The sample is injected into a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

  • Mass Spectrometry (MS): The GC eluent is introduced into the ion source of a mass spectrometer operating in EI mode (typically at 70 eV). The mass spectrum is recorded over a suitable m/z range.

Key Fragmentations of MPTP:

The EI mass spectrum of MPTP is characterized by an intense molecular ion peak and several key fragment ions that provide structural information.

Table 2: Major Fragment Ions in the EI Mass Spectrum of MPTP

m/zProposed FragmentFragmentation Pathway
173[M]⁺˙Molecular Ion
172[M-H]⁺Loss of a hydrogen radical
158[M-CH₃]⁺Loss of the N-methyl group
115[C₉H₇]⁺Loss of the tetrahydropyridine ring

Diagram: Proposed Fragmentation of MPTP

MPTP_Fragmentation M MPTP (m/z 173) [C12H15N]+• M_minus_H [M-H]+ (m/z 172) M->M_minus_H - H• M_minus_CH3 [M-CH3]+ (m/z 158) M->M_minus_CH3 - •CH3 Phenyl_fragment [C9H7]+ (m/z 115) M->Phenyl_fragment - C5H8N•

Caption: Proposed EI fragmentation of MPTP.

Comparison with Structurally Related Heterocycles

Understanding the fragmentation of tetrahydropyridazines can be enhanced by comparing it to that of related heterocycles.

  • Pyridazine: The fully aromatic pyridazine ring is more stable than its tetrahydropyridazine counterpart. Its EI fragmentation is dominated by the loss of N₂ followed by the loss of acetylene (C₂H₂)[4][5]. This contrasts with the more extensive ring cleavage seen in tetrahydropyridazines.

  • Dihydropyridines: Dihydropyridine derivatives, such as those used as calcium channel blockers, often show fragmentation involving the loss of substituents from the ring and subsequent aromatization of the pyridine ring under ESI-MS/MS conditions[2][6].

Conclusion and Future Perspectives

The mass spectrometric fragmentation of tetrahydropyridazine derivatives is a complex process influenced by the degree of saturation, the nature and position of substituents, and the ionization technique employed. While a comprehensive library of fragmentation patterns for this specific class of compounds is still developing, a combination of fundamental principles and comparative analysis with related heterocyclic systems provides a solid foundation for their structural elucidation.

Future work in this area should focus on systematic studies of a wider range of tetrahydropyridazine derivatives using high-resolution mass spectrometry and tandem MS techniques. Such studies will be invaluable for building robust fragmentation libraries and developing reliable analytical methods for the identification and quantification of these important compounds in various scientific disciplines.

References

  • Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. (URL: [Link])

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL: not available)
  • Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. (URL: [Link])

  • 1,2,3,6-Tetrahydropyridine. NIST WebBook. (URL: [Link])

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. (URL: [Link])

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (URL: [Link])

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (URL: [Link])

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (URL: [Link])

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (URL: [Link])

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. (URL: [Link])

  • The pyridazine heterocycle in molecular recognition and drug discovery. (URL: [Link])

  • Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. (URL: [Link])

  • Mass Spectrometry in therapeutic drug monitoring. (URL: [Link])

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (URL: [Link])

  • Ionization Methods in Mass Spectrometry. (URL: [Link])

Sources

Comparative Binding Guide: GABA vs. 1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the endogenous neurotransmitter GABA and its conformationally restricted pyridazine analogues, specifically focusing on the core scaffold 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid and its potent derivative Gabazine (SR-95531) .

Executive Summary: The Agonist-Antagonist Dichotomy

This guide compares the binding pharmacology of


-Aminobutyric Acid (GABA) , the primary inhibitory neurotransmitter in the mammalian CNS, with This compound , a conformationally restricted cyclic analogue that serves as the core scaffold for potent competitive antagonists like Gabazine (SR-95531) .

While GABA functions as a flexible agonist capable of inducing channel opening, the tetrahydropyridazine scaffold locks the carboxyl and amine pharmacophores in a rigid conformation that binds with high affinity but fails to trigger the isomerization required for pore gating. This structural rigidity is the basis for its utility as a competitive antagonist .

Key Differentiators
FeatureGABA (Endogenous Ligand)This compound (Scaffold/Gabazine)
Role Full AgonistCompetitive Antagonist (Silent)
Conformation Flexible (Rotatable bonds)Rigid (Cyclic restriction)
Binding Affinity (

)
High (

) & Low (

) States

(SR-95531)
Binding Kinetics (

)


(Faster Association)
Unbinding Kinetics (

)
Fast (

)
Slower, Polyphasic
Thermodynamics Driven by entropy & enthalpyEnthalpy-driven rigid docking

Chemical Architecture & Pharmacophore Analysis[2]

The functional divergence stems from the structural constraints applied to the GABA backbone.

  • GABA : A flexible linear chain (

    
    ) that adopts a specific "active conformation" only upon binding to the receptor pocket (between 
    
    
    
    and
    
    
    subunits).
  • This compound : A cyclic hydrazine derivative. The ring structure forces the amino and carboxyl groups into a fixed distance and orientation.

    • Note: While the core acid (CAS 111184-33-9) exists, the high-affinity antagonist phenotype is best exemplified by its derivative Gabazine (SR-95531) , which adds a p-methoxyphenyl group to the N1 position, providing additional hydrophobic interactions that lock the receptor in a closed state.

Structural Logic Diagram

Pharmacophore GABA GABA (Flexible Agonist) Binding Receptor Binding Pocket (Alpha/Beta Interface) GABA->Binding Induced Fit Conf_Change Conformational Wave (Channel Opening) Binding->Conf_Change Loop C Closure Block Steric Hinderance (Prevents Gating) Binding->Block Locks Closed State Scaffold Tetrahydropyridazine Scaffold (Rigid Core) Gabazine Gabazine (SR-95531) (Bulky Substituents) Scaffold->Gabazine Derivatization Gabazine->Binding Rigid Docking Block->Conf_Change Inhibits

Caption: Mechanistic divergence where flexible GABA induces channel gating, while the rigid pyridazine scaffold occupies the site but sterically prevents the loop closure necessary for activation.

Binding Affinity & Kinetics Profile[3][4][5][6][7][8]

The following data synthesizes results from radioligand binding assays (using


-GABA and 

-SR-95531) and electrophysiological kinetics.
Comparative Binding Data
MetricGABAGabazine (SR-95531)Experimental Context

(Inhibition Constant)

(High Affinity Site)

Displacement of

-Muscimol in rat brain membranes.

(Functional)


Whole-cell patch clamp (inhibition of GABA currents).
Association Rate (

)


Gabazine associates

faster than GABA.
Dissociation Rate (

)


GABA unbinds rapidly; Gabazine has a longer residence time.
Hill Coefficient (

)

(Cooperativity)

(Competitive)
Gabazine binds 1:1 per site without inducing cooperativity.

Scientific Insight : The faster association rate of Gabazine suggests it is diffusion-limited or has a lower energy barrier to enter the binding pocket compared to GABA, which likely requires desolvation and conformational adjustment. However, Gabazine's inability to induce the "capping" motion of Loop C (essential for activation) makes it an antagonist.

Experimental Protocols

To validate these values, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay

Objective : Determine


 of the Tetrahydropyridazine derivative against 

-GABA.
  • Membrane Preparation :

    • Homogenize rat cerebral cortex in ice-cold Tris-Citrate buffer (50 mM, pH 7.4).

    • Centrifuge at

      
       for 20 min. Wash pellets 
      
      
      
      to remove endogenous GABA (Critical step to prevent underestimation of affinity).
    • Validation Check: Measure protein concentration using BCA assay; target

      
      .
      
  • Incubation System :

    • Total Binding : Membrane aliquot +

      
      -GABA (5 nM) + Buffer.
      
    • Non-Specific Binding (NSB) : Above +

      
       unlabeled GABA.
      
    • Experimental : Above + Tetrahydropyridazine derivative (

      
       to 
      
      
      
      M).
  • Equilibrium Phase :

    • Incubate at 4°C for 60 mins . (Low temperature prevents ligand uptake and degradation).

  • Separation :

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces filter binding).

    • Wash

      
       with 5 mL ice-cold buffer.
      
  • Data Analysis :

    • Calculate specific binding:

      
      .
      
    • Fit to sigmoid dose-response curve to find

      
      .
      
    • Convert to

      
       using Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is affinity of
      
      
      -GABA).
Protocol B: Electrophysiological Kinetic Profiling

Objective : Measure


 and 

using "Ligand Jumping".
  • Setup : Whole-cell patch clamp on HEK293 cells expressing

    
     GABA_A receptors.
    
  • Rapid Application : Use a piezo-driven theta-tube applicator (exchange time

    
    ).
    
  • The "Race" Protocol :

    • Co-apply saturating GABA (10 mM) and the Antagonist (variable conc).

    • Logic: The current onset depends on the competition between agonist activation and antagonist block.[1]

    • If the antagonist binds faster, the peak current is blunted immediately.

  • Analysis :

    • Fit the rising phase of the current to a kinetic model (see Diagram below) to extract microscopic rate constants.

Mechanism of Action Workflow

The following graph illustrates the kinetic competition and the structural consequence of binding.

Mechanism Unbound Unbound Receptor (Closed) GABA_Bound GABA-Receptor Complex (Pre-Open) Unbound->GABA_Bound kon (GABA) 5.4e6 /M/s Antag_Bound Pyridazine-Receptor Complex (Locked Closed) Unbound->Antag_Bound kon (Gabazine) 4.3e7 /M/s GABA_Bound->Unbound koff (GABA) 130 /s Open Open Channel (Cl- Influx) GABA_Bound->Open Beta (Opening) Isomerization Open->GABA_Bound Alpha (Closing) Antag_Bound->Unbound koff (Gabazine) 20 /s Antag_Bound->Open BLOCKED

Caption: Kinetic scheme showing the competitive nature of the interaction. Note that the Antagonist-Bound state is a dead-end complex that cannot transition to the Open state.

References

  • Jones, M. V., & Westbrook, G. L. (1995). Defining Affinity with the GABAA Receptor.[2][3][4][5] The Journal of Neuroscience, 15(2), 1626–1638. Link

  • Heaulme, M., et al. (1986). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Journal of Neurochemistry, 47(5), 1456-1460. Link

  • Uchida, I., et al. (1996).[6] The differential antagonism by bicuculline and SR95531 of pentobarbitone-induced currents in cultured hippocampal neurons.[6] European Journal of Pharmacology, 307(1), 89-96. Link

  • Rybczynski, P. J., et al. (1999).[2] gamma-Aminobutyrate-A receptor modulation by 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines.[2] Journal of Medicinal Chemistry, 42(13), 2403-2408.[2] Link

  • Hamann, M., et al. (1988).[1] SR 95531, a potent competitive antagonist of GABA A receptors.[6] Neuropharmacology, 27(12), 1201-1205.

Sources

Validating Purity of Pyridazine Carboxylic Acids Using LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Pyridazine carboxylic acids are critical scaffolds in the synthesis of PARP inhibitors, agrochemicals, and novel heterocyclic pharmacophores. However, they present a "polarity paradox" in analytical chemistry: they are highly polar and zwitterionic, making them unretainable on standard C18 columns, yet they often possess high UV activity that masks non-chromophoric impurities.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and qNMR (Quantitative Nuclear Magnetic Resonance) . While qNMR offers absolute quantification, this guide demonstrates why LC-MS using HILIC or Mixed-Mode stationary phases is the superior choice for validating purity in drug development, particularly for detecting trace genotoxic impurities (GTIs) and resolving regioisomers.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against the two most common alternatives for this specific chemical class.

FeatureLC-MS (HILIC/Mixed-Mode) HPLC-UV (Reverse Phase) qNMR (¹H)
Selectivity High. Mass-based resolution distinguishes co-eluting impurities and regioisomers.Moderate. Relies solely on retention time; "blind" to co-eluting peaks with similar UV spectra.High. Distinct chemical shifts for isomers; excellent for structural proof.
Sensitivity (LOD) Excellent (ng/mL). Essential for detecting trace hydrazines or GTIs.Good (µg/mL). Sufficient for major component assay but fails for trace analysis.Low (mg/mL). Requires significant sample mass; not suitable for trace impurity profiling.
Polar Retention High. HILIC/Mixed-mode phases retain zwitterions without ion-pairing reagents.Poor. Pyridazine carboxylic acids often elute in the void volume (

) on C18.
N/A. Solution-phase technique; no separation required.
Throughput High. 5–10 min run times.High. 10–20 min run times.Low. Long acquisition times for high S/N; manual data processing.
Primary Risk In-Source Decarboxylation. Thermal degradation in the source can mimic impurities.Peak Purity Illusion. Co-elution of isomers is common and often undetected.Solubility. Pyridazine acids often require specific deuterated solvents (e.g., DMSO-

+ DCl).

Technical Deep Dive: The LC-MS Solution

The Retention Challenge

Standard Reverse Phase (RP) chromatography fails because pyridazine carboxylic acids are highly soluble in water and exist as zwitterions at neutral pH. They elute with the solvent front, preventing separation from salts and polar synthesis byproducts.

The Solution: Use Mixed-Mode Chromatography (Cation Exchange + Reversed Phase) or HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Mixed-Mode (e.g., Primesep/Coresep): Uses a hydrophobic chain with an embedded acidic group. The pyridazine ring interacts hydrophobically, while the basic nitrogen interacts electrostatically.

  • HILIC (e.g., Zwitterionic phases): Creates a water-rich layer on the silica surface. Analytes partition based on polarity.

Distinguishing Real Impurities from Artifacts

A specific challenge with pyridazine carboxylic acids is in-source decarboxylation .

  • The Artifact: High temperatures in the ESI source can cause the carboxylic acid moiety to fall off (

    
    ). This creates a signal identical to the decarboxylated impurity (pyridazine).
    
  • The Fix: Chromatographic separation is non-negotiable. If the "impurity" peak co-elutes exactly with the parent peak, it is likely an in-source artifact. If it resolves chromatographically, it is a real impurity present in the sample.

Validated Experimental Protocol

This protocol is designed as a Self-Validating System . It includes internal checks to ensure the method is performing correctly before data is accepted.

Phase 1: System Configuration
  • Instrument: UHPLC coupled to a Triple Quadrupole or Q-TOF MS.

  • Column: Mixed-Mode Cation-Exchange/RP (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm) OR Zwitterionic HILIC.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH control is critical).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 10 minutes (Mixed-Mode) or 95% B to 50% B (HILIC).

Phase 2: The Self-Validating Workflow
  • System Suitability Test (SST):

    • Inject a mixture of the Target Analyte (e.g., 3-pyridazinecarboxylic acid) and its Regioisomer (e.g., 4-pyridazinecarboxylic acid).

    • Pass Criteria: Resolution (

      
      ) > 2.0. If these isomers do not separate, the method is invalid for purity assessment.
      
  • Artifact Check:

    • Monitor the MRM transition for the decarboxylated species (Parent Mass - 44 Da).

    • Compare the retention time of this signal to the parent peak.

    • Pass Criteria: The impurity peak must have a distinct retention time (

      
      ).
      
  • Sample Acquisition:

    • Prepare samples in 50:50 Water:Acetonitrile.

    • Inject 2-5 µL.

    • Acquire data in Full Scan (for unknown impurities) and SIM/MRM (for known trace impurities).

Visualizing the Validation Logic

The following diagram illustrates the decision process for validating pyridazine purity, highlighting the critical "Artifact Check" step.

PurityValidation Start Start: Crude Pyridazine Sample MethodSelect Select Method: Mixed-Mode LC-MS Start->MethodSelect SST System Suitability: Inject Isomer Mix MethodSelect->SST CheckRes Are Isomers Resolved (Rs > 2.0)? SST->CheckRes Fail STOP: Adjust pH/Gradient CheckRes->Fail No RunSample Run Sample (Full Scan + MRM) CheckRes->RunSample Yes DecarbCheck Detect Signal at [M-44]? RunSample->DecarbCheck RTCheck Does RT match Parent? DecarbCheck->RTCheck Signal Detected FinalReport Generate Purity Report DecarbCheck->FinalReport No Signal Artifact Result: In-Source Artifact (Not an Impurity) RTCheck->Artifact Yes (Co-elution) RealImpurity Result: Real Impurity (Quantify) RTCheck->RealImpurity No (Distinct RT) Artifact->FinalReport RealImpurity->FinalReport

Figure 1: Decision tree for distinguishing real impurities from instrumental artifacts during LC-MS analysis of pyridazine carboxylic acids.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Agilent Technologies. (2018). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. Multidimensional chromatographic analysis of carboxylic acid-functionalized polyethylene. Retrieved from [Link]

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A Comparative Analysis of Tetrahydropyridine vs. Nipecotic Acid Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the intricate landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft via a family of GABA transporters (GATs).[1] Consequently, the inhibition of these transporters presents a compelling approach to augmenting GABAergic tone, offering therapeutic potential for conditions such as epilepsy, anxiety, and neuropathic pain.

This guide provides a detailed comparative analysis of two prominent classes of heterocyclic GAT inhibitors: tetrahydropyridine derivatives, including guvacine and arecaidine, and the extensively studied nipecotic acid derivatives. We will delve into their chemical structures, structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used to characterize their activity.

The GABAergic Synapse and the Role of GABA Transporters

The precise control of GABA concentration in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. GABA transporters, which are members of the solute carrier 6 (SLC6) family, are responsible for the sodium- and chloride-dependent reuptake of GABA into presynaptic neurons and surrounding glial cells.[2] Four main subtypes of GATs have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT-1).[1]

  • GAT1: Predominantly located on presynaptic neurons, GAT1 is the primary transporter responsible for clearing GABA from the synapse.[2] It is a major target for the development of GAT inhibitors.

  • GAT2 and BGT-1: These transporters are found in various tissues, including the brain, but their precise roles in GABAergic neurotransmission are less well understood.

  • GAT3: Primarily expressed in glial cells, GAT3 is involved in the uptake of GABA from the extrasynaptic space.[2]

Inhibition of these transporters leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, thereby enhancing the activation of postsynaptic GABA receptors and potentiating inhibitory neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GAT1 GAT1 GABA GABA GABA_release->GABA GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binding

Caption: The GABAergic synapse, illustrating GABA release, receptor binding, and reuptake via GAT1.

Nipecotic Acid Derivatives: The Archetypal GAT Inhibitors

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established scaffold for the design of potent GAT inhibitors. The parent molecule itself is a moderately potent, non-selective GAT inhibitor. However, its hydrophilic nature prevents it from readily crossing the blood-brain barrier. The breakthrough in this class of compounds came with the discovery that the addition of a lipophilic N-substituent dramatically enhances both potency and brain penetration.[3]

Structure-Activity Relationship (SAR)

The general structure of a nipecotic acid-based GAT inhibitor consists of the nipecotic acid core, a linker, and a lipophilic moiety.

cluster_0 Nipecotic_Acid Nipecotic Acid Core Linker Linker Nipecotic_Acid->Linker Lipophilic_Moiety Lipophilic Moiety Linker->Lipophilic_Moiety

Caption: Key structural components of nipecotic acid-derived GAT inhibitors.

Key SAR findings for nipecotic acid derivatives include:

  • The Nipecotic Acid Core: The carboxylic acid group is crucial for activity, as it mimics the carboxylate of GABA and interacts with the transporter's binding site. The (R)-enantiomer of nipecotic acid generally confers higher potency for GAT1.

  • The Linker: The nature and length of the linker between the nipecotic acid nitrogen and the lipophilic group significantly influence potency and selectivity. Linkers containing double or triple bonds, or ether functionalities, have proven effective.[4][5]

  • The Lipophilic Moiety: This part of the molecule is critical for blood-brain barrier penetration and for high-affinity binding to the transporter. Diaryl groups, often with substituents, are commonly employed. For instance, the renowned GAT1 inhibitor, Tiagabine , features a bis-(3-methyl-2-thienyl)butenyl moiety.

Tetrahydropyridine Derivatives: A Comparative Scaffold

The tetrahydropyridine scaffold, specifically 1,2,5,6-tetrahydropyridine-3-carboxylic acid, is represented by the natural products guvacine and its N-methylated form, arecaidine . These compounds are structural analogues of nipecotic acid, with the key difference being the presence of a double bond in the piperidine ring.

Guvacine and Arecaidine

Guvacine and arecaidine are known inhibitors of GABA uptake.[6] However, like nipecotic acid, they are polar and exhibit poor blood-brain barrier penetration. Much of the research on potent, centrally active GAT inhibitors has involved the synthesis of N-substituted derivatives of both nipecotic acid and guvacine, often within the same study, allowing for direct comparisons.[3][4]

Structure-Activity Relationship (SAR)

The SAR for guvacine derivatives largely parallels that of nipecotic acid derivatives. The addition of a lipophilic N-substituent is essential for enhancing potency and CNS penetration. Studies have shown that similar lipophilic side chains can be appended to both the nipecotic acid and guvacine cores to produce potent GAT inhibitors.[3][4]

Head-to-Head Comparison: Performance and Experimental Data

The primary distinction between nipecotic acid and tetrahydropyridine-based GAT inhibitors lies in the conformational flexibility of the core ring. The saturated piperidine ring of nipecotic acid allows for greater conformational freedom compared to the partially unsaturated tetrahydropyridine ring of guvacine. This subtle structural difference can influence the binding affinity and selectivity for the different GAT subtypes.

Compound/DerivativeCore ScaffoldGAT SubtypeIC50 / pIC50 / KiReference
Guvacine Tetrahydropyridinehuman GAT-1IC50: 14 µM[2]
rat GAT-1IC50: 39 µM[2]
rat GAT-2IC50: 58 µM[2]
human GAT-3IC50: 119 µM[2]
rat GAT-3IC50: 378 µM[2]
human BGT-1IC50: 1870 µM[2]
(R)-Nipecotic Acid Nipecotic Acid--
Tiagabine Nipecotic Acidhuman GAT-1IC50: 0.07 µM[5]
NNC-711 Nipecotic Acidhuman GAT-1IC50: 0.04 µM[5]
Derivative 21p Nipecotic AcidmGAT1pIC50: 6.78[4]
Derivative 44 (CI-966) Guvacinein vitro GABA uptakeIC50 < 1 µM[3]

Note: The table presents a selection of data to illustrate the comparative potencies. For a comprehensive understanding, refer to the cited literature.

From the available data, it is evident that while the parent compounds guvacine and nipecotic acid have micromolar affinities for GATs, their N-substituted, lipophilic derivatives can achieve nanomolar potencies, particularly for GAT1. For instance, Tiagabine, a nipecotic acid derivative, is a highly potent and selective GAT1 inhibitor.[5] Similarly, derivatives of guvacine, such as CI-966, also exhibit potent GABA uptake inhibition.[3]

A study synthesizing a series of 1,3-disubstituted allenes derived from both nipecotic acid and guvacine found that a nipecotic acid derivative with an o-terphenyl residue was the most potent and selective mGAT1 inhibitor in that series.[4] This suggests that while both scaffolds can yield highly active compounds, the specific combination of the core, linker, and lipophilic moiety determines the ultimate pharmacological profile.

Experimental Protocols

General Synthesis of N-Substituted Nipecotic Acid and Guvacine Derivatives

A common synthetic route to these GAT inhibitors involves the N-alkylation of the respective heterocyclic core (nipecotic acid or guvacine) with a suitable electrophile containing the desired linker and lipophilic moiety.

Step 1: Esterification of the Carboxylic Acid

The carboxylic acid of nipecotic acid or guvacine is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions during the N-alkylation step.

Step 2: N-Alkylation

The secondary amine of the ester-protected core is then reacted with an alkylating agent, such as an alkyl halide or a tosylate, that incorporates the linker and lipophilic group. This reaction is usually carried out in the presence of a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., DMF or CH3CN).

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester group to regenerate the carboxylic acid, which is crucial for activity. This is typically achieved by treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification.

cluster_0 Start Nipecotic Acid or Guvacine Esterification Esterification Start->Esterification N_Alkylation N-Alkylation with Lipophilic Side Chain Esterification->N_Alkylation Hydrolysis Ester Hydrolysis N_Alkylation->Hydrolysis Final_Product Final GAT Inhibitor Hydrolysis->Final_Product

Caption: A generalized synthetic workflow for N-substituted nipecotic acid and guvacine derivatives.

In Vitro [³H]GABA Uptake Assay

This assay is the gold standard for determining the inhibitory potency of compounds on GABA transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media.

  • Cells are stably or transiently transfected with the cDNA encoding the desired GAT subtype (e.g., hGAT1, hGAT2, hGAT3, or hBGT-1).

2. Assay Procedure:

  • Transfected cells are seeded in 96-well plates and allowed to adhere.

  • On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES).

  • The cells are then pre-incubated with various concentrations of the test compound (or vehicle for control) for a defined period.

  • The uptake reaction is initiated by the addition of a solution containing a fixed concentration of [³H]GABA.

  • After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

3. Measurement and Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).

  • The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of the test compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

Both tetrahydropyridine (guvacine) and piperidine (nipecotic acid) scaffolds have proven to be exceptionally valuable in the development of potent GABA uptake inhibitors. The addition of lipophilic N-substituents is a universally effective strategy for enhancing potency and brain penetrance for both series of compounds.

While nipecotic acid derivatives, exemplified by the clinically used drug Tiagabine, are more extensively characterized as highly potent and selective GAT1 inhibitors, the guvacine scaffold also provides a robust platform for the design of effective GAT inhibitors. The subtle differences in the conformational constraints of the two rings can be exploited to fine-tune selectivity for different GAT subtypes.

Future research in this area will likely focus on:

  • Subtype Selectivity: The development of inhibitors with high selectivity for GAT2, GAT3, and BGT-1 is crucial for elucidating the specific physiological roles of these transporters and for developing novel therapeutics with potentially fewer side effects.

  • Pharmacokinetic Properties: Optimizing the drug-like properties of these compounds to improve oral bioavailability and metabolic stability remains an important goal.

  • Novel Scaffolds: While the nipecotic acid and guvacine cores have been highly successful, the exploration of novel heterocyclic scaffolds could lead to the discovery of GAT inhibitors with unique pharmacological profiles.

The comparative analysis of these two important classes of compounds underscores the power of medicinal chemistry in modulating a critical neurotransmitter system. The insights gained from these studies will continue to drive the development of new and improved therapies for a range of debilitating neurological and psychiatric disorders.

References

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization.
  • Waser, M., et al. (2019).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Yuen, P. W., et al. (1992). Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake. Journal of medicinal chemistry, 35(22), 4238-4248.
  • Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the mammalian cerebral cortex: localization, expression and physiological roles. Neurochemical research, 29(1), 33-39.
  • Schousboe, A. (2000). Pharmacological and functional characterization of GAT1, GAT2, GAT3 and BGT-1 GABA transporters in cultured astrocytes.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(10), 1063-1079.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of medicinal chemistry, 36(12), 1716-1725.
  • Knutsen, L. J., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of medicinal chemistry, 42(18), 3447-3462.
  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of medicinal chemistry, 42(21), 4281-4291.
  • Lodge, D., et al. (1977). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. Brain research, 136(3), 513-522.
  • Krogsgaard-Larsen, P. (1980). Inhibitors of the GABA uptake systems. Molecular and cellular biochemistry, 31(2), 105-121.
  • Falch, E., et al. (1999). GABA uptake inhibitors: design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 5(8), 613-633.
  • Sałat, K., et al. (2012). Synthesis and pharmacological properties of new GABA uptake inhibitors. Pharmacological reports, 64(4), 817-833.
  • GlpBio. (n.d.). Guvacine hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Guvacine. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Lodge, D., Johnston, G. A. R., Curtis, D. R., & Brand, S. J. (1977). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. Brain Research, 136(3), 513-522.

Sources

Elemental analysis reference data for 1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

1,4,5,6-Tetrahydropyridazine-3-carboxylic acid is a cyclic hydrazine derivative and a conformationally restricted analogue of GABA (


-aminobutyric acid). It serves as a critical scaffold in the synthesis of peptidomimetics (e.g., Luzopeptin A analogues) and antihypertensive agents.

Unlike stable aromatic pyridazines, this tetrahydro- derivative is a cyclic hydrazone . Its partially saturated ring system presents unique stability challenges—specifically oxidative dehydrogenation and hygroscopicity—that make standard characterization insufficient. This guide provides the definitive elemental analysis (CHN) reference data to validate bulk purity and differentiate the active molecule from its degradation products.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 111184-33-9
Molecular Formula

Molecular Weight 128.13 g/mol
Structure Type Cyclic Hydrazone / Zwitterionic Amino Acid
Appearance White to off-white crystalline solid (hygroscopic)

Reference Data: Elemental Composition

The following table establishes the theoretical baselines for the pure compound, its common hydrate, and its primary oxidative impurity. Use these values to interpret your experimental combustion analysis results.

Theoretical Reference Values (Mass %)
Compound StateFormula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)
Target: Pure Anhydrous

46.87 6.29 21.86 24.97
Target: Monohydrate

41.096.9019.1732.84
Impurity: Oxidized (Pyridazine-3-COOH)

48.393.2522.5825.79

Critical Insight: Note the drastic difference in % Hydrogen between the Target (6.29%) and the Oxidized Impurity (3.25%). Elemental Analysis is the most reliable method to quantify bulk oxidative degradation, which NMR may miss if the impurity aggregates or broadens.

Comparative Performance Analysis

This section objectively compares Elemental Analysis (EA) against alternative characterization techniques for this specific molecule.

EA vs. High-Resolution Mass Spectrometry (HRMS)
FeatureElemental Analysis (Combustion) HRMS (ESI/Q-TOF) Verdict for Tetrahydropyridazines
Scope Bulk material purity (Weighted average)Single molecule identificationEA is superior for Purity. HRMS confirms identity but ignores solvates/inorganics.
Oxidation Detection High Sensitivity. A 0.5% drop in H indicates ~15% oxidation.Low Sensitivity. Ionization efficiency differences between reduced/oxidized forms skew quantification.EA is superior for Stability. It quantitatively reveals the extent of dehydrogenation.
Solvent/Water Detects trapped water (lowers C/N, raises H)."Blind" to neutral solvents and water.EA is superior for Handling. Critical for hygroscopic zwitterions.
Structural Analogue Comparison[2]

The stability of this compound is lower than its analogues. This dictates the handling requirements.

  • vs. Piperidine-3-carboxylic acid (Nipecotic acid): The piperidine ring is fully saturated and resistant to oxidation. It is stable at room temperature.

  • vs. Pyridazine-3-carboxylic acid: The aromatic ring is thermodynamically stable.

  • This compound: Contains a

    
     hydrazone bond. It lies energetically "uphill" from the aromatic form, driving spontaneous dehydrogenation upon exposure to air/light.
    

Experimental Protocol: Combustion Analysis

Due to the nitrogen-rich and zwitterionic nature of the compound, standard combustion protocols often yield low Nitrogen values (incomplete combustion) or high Hydrogen (hygroscopicity).

Step-by-Step Methodology
  • Sample Pre-treatment (Crucial):

    • Dry the sample in a vacuum desiccator over

      
       at 40°C for 4 hours prior to analysis. This removes surface moisture which falsely elevates %H.
      
    • Note: Do not exceed 50°C, as thermal dehydrogenation may accelerate.

  • Weighing:

    • Use a micro-balance to weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

    • Why Tin? Tin provides a strong exothermic flash point (

      
      ) essential for breaking the stable N-N bonds in the hydrazine moiety.
      
  • Combustion Parameters:

    • Furnace Temperature:

      
       (Minimum).
      
    • Oxygen Boost: Set oxygen dosing to "High" (approx. 15-20 mL volume) to ensure complete oxidation of the cyclic hydrazine.

    • Carrier Gas: Helium (99.999% purity).

  • Calibration:

    • Use Acetanilide (C=71.09, H=6.71, N=10.36) as the standard K-factor calibrant.

    • Run a "Blank" (empty tin capsule) to subtract background nitrogen from atmospheric entrapment.

Data Validation Logic (Self-Correcting)
  • If %N is Low (<21.5%): Incomplete combustion. Add

    
     (Vanadium Pentoxide) as a combustion aid to the tin capsule.
    
  • If %H is High (>6.5%) and %C is Low (<46.5%): Sample is wet. Calculate the mole fraction of water. If %H is >6.8%, the sample is likely the monohydrate.

  • If %H is Low (<6.0%) and %C is High (>47.0%): Sample has oxidized. The material is degrading into the aromatic pyridazine.

Visualizing the Stability & Analysis Workflow

The following diagram illustrates the synthesis context and the decision logic for selecting analytical methods based on the degradation pathway.

G cluster_analysis Analytical Decision Logic Synthesis Precursor (Alpha-Keto Ester + Hydrazine) Product Target Molecule 1,4,5,6-Tetrahydropyridazine (C5H8N2O2) Synthesis->Product Cyclization Oxidation Degradation Product Pyridazine-3-COOH (C5H4N2O2) Product->Oxidation Air/Light Exposure (-4H Dehydrogenation) Hydrate Hydrate Form (C5H8N2O2 · H2O) Product->Hydrate Moisture Absorption (+H2O) CheckH Check % Hydrogen (EA) ResultOK Pass: H ≈ 6.29% Confirm with NMR CheckH->ResultOK 6.1 - 6.4% ResultLow Fail: H < 6.0% Significant Oxidation CheckH->ResultLow < 6.0% ResultHigh Fail: H > 6.6% Solvent/Water Trapped CheckH->ResultHigh > 6.6%

Caption: Synthesis pathway and Elemental Analysis decision tree for validating this compound purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13661900, 1,4,5,6-Tetrahydro-pyridazine-3-carboxylic acid. Retrieved from [Link]

  • Boger, D. L., et al. (1999). Total synthesis of 3(S)-carboxy-4(S)-hydroxy-2,3,4,5-tetrahydropyridazine, an unusual amino acid constituent of luzopeptin A. Journal of Organic Chemistry. Retrieved from [Link]

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Feasible Synthetic Routes

Reactant of Route 1
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid
Reactant of Route 2
1,4,5,6-Tetrahydropyridazine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.